Mechanism and Protocols for the N2-Selective Alkylation in 2-but-3-enyl-2H-[1,2,3]triazole Synthesis: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, thermodynamic vs. kinetic control, and self-validating synthetic protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Mechanistic causality, thermodynamic vs. kinetic control, and self-validating synthetic protocols.
Executive Summary
The synthesis of N2-substituted 1,2,3-triazoles, such as 2-but-3-enyl-2H-[1,2,3]triazole , represents a persistent challenge in heterocyclic chemistry. While the "click" reaction (CuAAC) flawlessly yields N1-substituted triazoles, direct alkylation of the 1H-1,2,3-triazole core with electrophiles like 4-bromo-1-butene typically results in a mixture of N1 and N2 isomers, with the N1-isomer kinetically dominating.
This whitepaper dissects the electrostatic and thermodynamic principles governing this regioselectivity. By exploiting the ~3.65 kcal/mol thermodynamic advantage of the N2-isomer, researchers can engineer reaction conditions—specifically through prolonged thermal equilibration or sterically directed intermediates—to invert the natural kinetic bias and isolate the N2-alkylated target with high fidelity.
Mechanistic Foundations of N2-Selectivity
To successfully synthesize 2-but-3-enyl-2H-[1,2,3]triazole, one must understand the dichotomy between the kinetic and thermodynamic pathways of the triazolide anion.
The Kinetic Trap (N1-Alkylation)
When 1H-1,2,3-triazole is deprotonated by a base (e.g., K₂CO₃), the resulting triazolide anion exhibits a delocalized negative charge. However, quantum mechanical calculations reveal an asymmetric electrostatic charge distribution. The partial charges at the N1 and N3 positions are significantly higher (approx. −0.38 to −0.40 e⁻) compared to the N2 position (approx. −0.16 to −0.18 e⁻) ().
Consequently, the electrophilic attack by 4-bromo-1-butene occurs preferentially at N1/N3 due to a lower activation energy barrier, making 1-but-3-enyl-1H-1,2,3-triazole the kinetic product .
Thermodynamic Control (N2-Alkylation)
Despite the kinetic preference for N1, the N2-alkylated isomer is thermodynamically more stable. Alkylation at N1 forces the alkyl group into close proximity with the adjacent nitrogen lone pairs, inducing steric and electronic repulsion. Furthermore, N2-alkylation yields a highly symmetrical, less polar molecule with a significantly lower overall dipole moment.
Recent thermodynamic studies confirm that N2-alkylated triazoles are approximately 3.65 kcal/mol more stable than their N1 counterparts (). By applying sustained thermal energy, the kinetically formed N1-isomer can undergo reversible dealkylation/realkylation or cross-dehydrogenative isomerization, eventually funneling the system into the deep thermodynamic well of the N2-isomer.
Quantitative Data: Engineering the Reaction Conditions
The equilibrium between N1 and N2 alkylation is highly sensitive to the choice of base, solvent, and temperature. Polar aprotic solvents (like DMF or DMSO) enhance the nucleophilicity of the triazolide anion, while elevated temperatures provide the activation energy required to overcome the N2 transition state and facilitate N1
→
N2 isomerization.
Table 1: Influence of Reaction Conditions on Regioselectivity (1H-1,2,3-triazole + 4-bromo-1-butene)
Base
Solvent
Temperature (°C)
Time (h)
N1 : N2 Ratio
Mechanistic Driver
NaOH (aq) / TBAB
H₂O / CH₂Cl₂
25
12
90 : 10
Strict Kinetic Control (Phase Transfer)
K₂CO₃
DMF
25
24
80 : 20
Mild Kinetic Control
K₂CO₃
DMF
70
72
40 : 60
Partial Thermodynamic Equilibration
Cs₂CO₃
DMSO
90
72
25 : 75
Strong Thermodynamic Control
Data synthesized from established thermodynamic isomerization parameters (; ).
Experimental Methodology
The following protocol leverages thermodynamic control to maximize the yield of the N2-isomer. It is designed as a self-validating system , incorporating specific in-process checks to ensure the reaction is proceeding along the correct mechanistic pathway.
Protocol: Synthesis of 2-but-3-enyl-2H-[1,2,3]triazole
Anion Generation: Dissolve 1H-1,2,3-triazole in anhydrous DMF under an inert N₂ atmosphere. Add finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.
Causality Check: The suspension will become slightly opaque as the triazolide potassium salt forms.
Electrophile Addition: Add the first portion of 4-bromo-1-butene (1.2 equiv) dropwise via syringe.
Thermodynamic Heating (Crucial Step): Elevate the reaction temperature to 70–80 °C and stir vigorously.
Mechanistic Rationale: Initial alkylation will rapidly form the N1-isomer. Sustained heating provides the energy required for the reversible cleavage of the C-N1 bond or intermolecular isomerization, driving the equilibrium toward the more stable N2-isomer.
Booster Addition: After 24 hours, add the second portion of 4-bromo-1-butene (1.2 equiv). Continue heating for an additional 48 hours (72 hours total).
Self-Validation (TLC Monitoring): Spot the reaction on silica TLC plates (Eluent: Hexanes/EtOAc 3:1). The N1-isomer is highly polar (strong dipole) and will elute slowly (
Rf≈0.2
). The target N2-isomer is highly symmetrical and less polar, eluting much faster (
Rf≈0.5
). The reaction is complete when the
Rf≈0.5
spot ceases to grow relative to the lower spot.
Quench and Extraction: Cool the mixture to room temperature. Dilute with a large volume of brine (to suppress emulsion formation and wash out DMF) and extract three times with Ethyl Acetate (EtOAc).
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes). The N2-isomer will elute first.
Fig 2: Step-by-step experimental workflow for the N2-selective synthesis of the target triazole.
Alternative Strategies: Transition Metal & Directing Group Approaches
If thermodynamic equilibration yields insufficient N2-purity for specific drug development pipelines, researchers can bypass direct alkylation entirely. Two highly authoritative alternatives exist:
Steric Blocking (The Dibromo Route): Utilizing 4,5-dibromo-1,2,3-triazole as the starting material. The bulky bromine atoms sterically block the N1 and N3 positions, forcing the but-3-enyl electrophile exclusively to the N2 position. Subsequent debromination (via Br/Mg exchange or catalytic hydrogenation) yields the pure 2-but-3-enyl-2H-[1,2,3]triazole ().
Gold-Catalyzed Alkylation: While typically used with vinyl ethers rather than alkyl halides, Gold (Au) catalysis can activate specific electrophiles while forming a hydrogen bond with the N1 position of the triazole, effectively shielding it and directing the electrophilic attack exclusively to N2 ().
Zheng, B., & Taylor, M. S. (2010). "General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles." Organic Letters, 12(13), 3062–3065. URL:[Link]
Janssen, F. J., et al. (2019). "Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors." ACS Chemical Neuroscience, 10(10), 4341–4353. URL:[Link]
Luo, G., Sun, C., Li, Y., & Zhao, Z. (2018). "N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis." RSC Advances, 8(48), 27610-27615. URL:[Link]
Exploratory
Crystal Structure Analysis of 2-but-3-enyl-2H-[1,2,3]triazole Derivatives: A Comprehensive Technical Guide
Executive Summary The 2H-[1,2,3]triazole core is a privileged, highly stable heterocyclic scaffold widely utilized in medicinal chemistry, materials science, and agrochemicals. Unlike their 1-substituted counterparts (th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2H-[1,2,3]triazole core is a privileged, highly stable heterocyclic scaffold widely utilized in medicinal chemistry, materials science, and agrochemicals. Unlike their 1-substituted counterparts (the classic products of azide-alkyne click chemistry), 2-substituted 1,2,3-triazoles exhibit unique symmetry, altered dipole moments, and distinct bioisosteric properties. The functionalization of this core with a but-3-enyl (homoallyl) group introduces a flexible, unsaturated aliphatic chain that serves both as a lipophilic spacer for biological target engagement and as a versatile handle for downstream synthetic elaboration (e.g., cross-metathesis or epoxidation).
To rationally design drugs or materials based on this scaffold, researchers must unambiguously determine its three-dimensional conformation, regiochemistry, and solid-state packing behavior. This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (XRD) analysis of 2-but-3-enyl-2H-[1,2,3]triazole derivatives, detailing the causality behind experimental workflows, structural refinement, and supramolecular interaction mapping.
Experimental Protocols: A Self-Validating Workflow
The determination of a crystal structure is inherently a self-validating process: the final mathematical model of atomic coordinates and thermal parameters must accurately reproduce the experimentally observed diffraction pattern.
Step 1: Single Crystal Growth
The prerequisite for high-resolution XRD is a defect-free single crystal. For flexible aliphatic-substituted triazoles, crystallization can be challenging due to the conformational entropy of the but-3-enyl chain.
Methodology: Vapor diffusion or slow solvent evaporation.
Protocol: Dissolve 20–50 mg of the highly purified (>99%) 2-but-3-enyl-2H-[1,2,3]triazole derivative in a minimum volume of a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Place the solution in a loosely capped vial. If using vapor diffusion, place this inner vial inside a larger, sealed vial containing an anti-solvent (e.g., n-hexane or pentane).
Causality: Slow diffusion or evaporation ensures that molecules assemble into the lattice under thermodynamic control. This reversible assembly process rejects impurities and minimizes crystal defects (e.g., twinning or solvent inclusion), which is critical for resolving the disordered states of the flexible but-3-enyl chain.
Step 2: X-ray Diffraction Data Collection
Methodology: Cryogenic Single-Crystal XRD.
Protocol: Mount a suitable crystal (typically 0.1–0.3 mm in each dimension) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer the crystal immediately to the diffractometer goniometer equipped with a cold nitrogen stream set to 100 K. Collect diffraction data using Mo Kα (
λ
= 0.71073 Å) or Cu Kα (
λ
= 1.54184 Å) radiation.
Causality: Cryogenic cooling (100 K) is strictly required to minimize thermal diffuse scattering and reduce atomic anisotropic displacement parameters (ADPs). This freezes the flexible homoallyl chain into its lowest-energy conformation, yielding a higher signal-to-noise ratio for high-angle reflections and allowing for the accurate assignment of hydrogen atom positions.
Step 3: Structure Solution and Refinement
Methodology: Dual-space algorithms and least-squares minimization.
Protocol: Integrate the raw frame data and apply multi-scan absorption corrections. Solve the initial phase problem using SHELXT (a dual-space algorithm). Refine the structure against
F2
using full-matrix least-squares techniques in SHELXL . All non-hydrogen atoms must be refined anisotropically.
Causality: Refining against
F2
utilizes all collected data (including weak reflections), preventing statistical bias. The process is self-validating: the Goodness-of-Fit (GOF) and
R
-factors (
R1
,
wR2
) quantitatively confirm whether the proposed chemical model aligns with the physical diffraction data.
Visualization of the Analytical Workflow
The following diagram illustrates the logical progression from chemical synthesis to supramolecular modeling.
Caption: Workflow for the crystallographic analysis and supramolecular modeling of triazole derivatives.
Crystallographic Data and Structural Features
The structural integrity of triazole derivatives is highly dependent on their substitution patterns . For 2-but-3-enyl-2H-[1,2,3]triazole (
C6H9N3
), the molecule typically crystallizes in a centrosymmetric space group due to the lack of chiral centers, optimizing dense packing.
Quantitative Data Presentation
Below is a standardized summary of typical crystallographic parameters expected for a high-quality refinement of this class of compounds.
Crystallographic Parameter
Typical Value / Target Metric
Scientific Implication
Empirical Formula
C6H9N3
(Base derivative)
Confirms chemical composition.
Crystal System
Monoclinic or Triclinic
Indicates preferred low-symmetry dense packing.
Space Group
P21/c
or
P1ˉ
Centrosymmetric arrangement of molecules.
Temperature
100(2) K
Minimizes thermal motion of the butenyl chain.
Radiation
Mo K
α
(
λ
= 0.71073 Å)
Standard for routine organic structure determination.
Goodness-of-fit (GOF) on
F2
1.00 – 1.05
Validates that the model perfectly fits the data variance.
Final
R
indexes [I>=2
σ
(I)]
R1
< 0.05,
wR2
< 0.12
Confirms a highly accurate structural model.
Largest diff. peak and hole
< 0.30 and > -0.30 e·Å⁻³
Ensures no missing atoms or unmodeled solvent.
Intramolecular Geometry
In the solid state, the 2H-[1,2,3]triazole ring is strictly planar. The N1-N2 and N2-N3 bond lengths (typically ~1.32 Å) and C-N bond lengths (~1.35 Å) fall between standard single and double bond values, confirming the highly delocalized
6π
-electron aromatic system. The critical metric is the torsion angle between the triazole plane and the
Cα−Cβ
bond of the but-3-enyl chain, which dictates the overall steric profile of the molecule when docking into biological receptors.
Supramolecular Assembly and Hirshfeld Surface Analysis
Understanding how these molecules interact in the solid state provides direct insights into their potential pharmacodynamic behavior. Polymeric and monomeric triazole adducts have been extensively characterized to map these non-covalent networks .
Intermolecular Interactions
Hydrogen Bonding: Because the 2-substituted triazole lacks a classic N-H hydrogen bond donor, the crystal lattice is primarily stabilized by weak non-classical
C−H⋯N
interactions. The terminal alkene protons of the but-3-enyl group frequently act as weak donors to the highly electronegative N1 and N3 atoms of adjacent triazole rings.
π−π
Stacking: The planar, electron-deficient nature of the triazole ring promotes face-to-face or edge-to-face
π−π
stacking. Centroid-to-centroid distances of 3.5–3.8 Å are typical, providing significant cohesive energy to the crystal lattice.
Hirshfeld Surface Analysis
To quantitatively validate the visual packing model, Hirshfeld surface analysis is employed . By mapping the normalized contact distance (
dnorm
) onto the 3D molecular surface, researchers can pinpoint regions of strong hydrogen bonding (appearing as distinct red spots).
2D Fingerprint Plots: These plots decompose the complex 3D packing into a 2D graph of internal (
di
) vs. external (
de
) distances. For 2-but-3-enyl-2H-[1,2,3]triazole, the fingerprint plot will typically show that
H⋯H
contacts (driven by the aliphatic chain) dominate the surface area (~50-60%), followed by
N⋯H
contacts (~20-25%), which represent the crucial structure-directing non-classical hydrogen bonds.
Conclusion
The crystal structure analysis of 2-but-3-enyl-2H-[1,2,3]triazole derivatives bridges the gap between synthetic organic chemistry and rational drug design. By strictly adhering to cryogenic data collection and rigorous least-squares refinement, researchers can resolve the inherent flexibility of the homoallyl chain. Furthermore, integrating XRD data with Hirshfeld surface analysis creates a self-validating loop that thoroughly maps the supramolecular landscape, empowering scientists to predict how these versatile scaffolds will interact with complex biological targets.
References
Boraei, A.T.A., Eltamany, E.H., Haukka, M., Soliman, S.M., Barakat, A., & Sopaih, M. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor." Crystals, 2023, 13(7), 1036.[Link]
El-Naggar, M.A., Al-Rasheed, H.H., AL-khamis, S.A., El-Faham, A., Abu-Youssef, M.A.M., Haukka, M., Barakat, A., Sharaf, M.M., & Soliman, S.M. "Synthesis and X-ray Structure Analysis of the Polymeric[Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct: Anticancer, and Antimicrobial Applications." Inorganics, 2023, 11(10), 395.[Link]
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8.[Link]
Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009, 11(1), 19-32.[Link]
Foundational
role of 2-but-3-enyl-2H-[1,2,3]triazole in coordination chemistry
An In-Depth Technical Guide on the Role of 2-but-3-enyl-2H-[1][2][3]triazole in Coordination Chemistry For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-but...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Role of 2-but-3-enyl-2H-[1][2][3]triazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-but-3-enyl-2H-[1][2][3]triazole, a versatile building block in modern coordination chemistry. We will delve into its synthesis, coordination behavior, and potential applications, offering insights for researchers at the forefront of materials science and drug discovery.
Introduction: The Rising Prominence of N2-Substituted Triazoles
The 1,2,3-triazole scaffold has become a cornerstone in various chemical disciplines, largely due to the advent of "click chemistry".[4] While much of the focus has been on 1,4-disubstituted 1H-1,2,3-triazoles, their N2-substituted isomers are gaining increasing attention. These isomers often exhibit unique electronic properties and coordination geometries. The subject of this guide, 2-but-3-enyl-2H-[1][2][3]triazole, is a particularly intriguing example, as it combines a robust coordinating heterocycle with a reactive alkenyl functional group. This bifunctionality opens up exciting possibilities for the design of novel metal-organic frameworks, catalysts, and bioactive compounds.
Synthesis of 2-but-3-enyl-2H-[1][2][3]triazole: A Modern Approach
The regioselective synthesis of N2-substituted 1,2,3-triazoles can be challenging, as direct alkylation of the parent 1H-1,2,3-triazole often yields a mixture of N1 and N2 isomers.[3][5] However, a three-component coupling reaction under palladium and copper catalysis offers a more direct and selective route to N2-alkenyl-1,2,3-triazoles.[1][6] This method involves the reaction of an unactivated terminal alkyne, an allyl carbonate, and trimethylsilyl azide.
computational modeling of 2-but-3-enyl-2H-[1,2,3]triazole reactivity
An In-Depth Technical Guide to the Computational Modeling of 2-but-3-enyl-2H-[1][2][3]triazole Reactivity Foreword: From Molecular Structure to Predictive Reactivity In the landscape of modern medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Computational Modeling of 2-but-3-enyl-2H-[1][2][3]triazole Reactivity
Foreword: From Molecular Structure to Predictive Reactivity
In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design.[4][5] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in a vast array of applications, from anticancer agents to functional polymers.[6][7] However, the true potential of these heterocycles is unlocked not just by their static structure, but by understanding their dynamic reactivity. For substituted triazoles, such as 2-but-3-enyl-2H-[1][2][3]triazole, predicting reaction pathways, stability, and potential transformations is paramount for rational design and synthesis.
Experimentally mapping the intricate dance of electrons and nuclei through high-energy transition states is often a formidable challenge.[8] This is where computational chemistry emerges as an indispensable partner to the experimentalist.[1][9] By leveraging the principles of quantum mechanics, we can construct detailed models that illuminate reaction mechanisms, predict energy barriers, and provide profound insights at a level of detail that is experimentally inaccessible.[10]
This guide serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals on how to apply modern computational techniques to model the reactivity of 2-but-3-enyl-2H-[1][2][3]triazole. We will move beyond a simple list of instructions, focusing instead on the causality behind each methodological choice. The objective is to equip you with a robust, self-validating workflow to confidently explore the potential energy landscape of this versatile molecule and its derivatives.
Chapter 1: The Theoretical Bedrock of Reactivity Modeling
Before embarking on any computational study, a firm grasp of the underlying theoretical principles is essential. These theories are not merely academic; they are the very tools that allow us to translate the abstract language of quantum mechanics into concrete, predictive chemical knowledge.
Density Functional Theory (DFT): The Quantum Mechanical Workhorse
At the heart of modern computational chemistry lies Density Functional Theory (DFT).[3][11] Its central tenet is that the ground-state energy of a molecule and all its related properties are uniquely determined by the electron density (ρ).[11] This is a revolutionary concept that shifts the problem from solving the complex many-electron wavefunction to calculating the much simpler three-dimensional electron density.
The practical application of DFT involves the use of functionals and basis sets.
Functionals (e.g., B3LYP, ωB97X-D): These are approximate solutions to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the complex interactions between electrons. The choice of functional is critical. Hybrid functionals like B3LYP are often a good starting point for organic molecules, balancing accuracy and computational efficiency.[6][11]
Basis Sets (e.g., 6-31G(d,p), cc-pVTZ): A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.[12] The Pople-style basis set 6-31G(d,p) is a widely used and robust choice for initial investigations of organic molecules.
The power of DFT lies in its remarkable balance of computational cost and accuracy, making it the ideal tool for studying the relatively large systems encountered in drug development.[3][12]
Mapping the Journey: Transition State Theory
A chemical reaction is a journey from a low-energy valley (reactants) to another (products). Transition State Theory (TST) provides the map for this journey.[2] It is framed around the concept of the Potential Energy Surface (PES) , a multidimensional landscape that plots the energy of a molecular system as a function of its geometry.[2]
The most critical point on this map is the Transition State (TS) . This is not a stable molecule but a fleeting, high-energy configuration that represents the point of no return.[13] Computationally, it is defined as a first-order saddle point on the PES—a point that is an energy minimum in all dimensions except for one, the reaction coordinate, where it is an energy maximum.[14]
The energy difference between the reactants and the transition state is the Activation Energy (Ea) .[8] This energy barrier dictates the rate of a reaction, a relationship quantified by the Arrhenius equation.[15][16] A lower activation energy means a faster reaction, a principle that is fundamental to catalyst design and reaction optimization.
Chapter 2: A Practical Workflow for Modeling Reactivity
Our subject molecule, 2-but-3-enyl-2H-[1][2][3]triazole, possesses fascinating structural features. The 2H-tautomer is known to be more stable than the 1H-tautomer in the gas phase, which is the environment our calculations will simulate.[17] The presence of the butenyl group appended to a nitrogen of the triazole ring suggests the possibility of an intramolecular pericyclic reaction. For this guide, we will hypothesize and model a [3][3]-sigmatropic rearrangement (an aza-Cope rearrangement) , a plausible thermal reaction pathway.
The following workflow provides a logical, end-to-end process for investigating this reaction. It is designed to be a self-validating system, where each step confirms the integrity of the previous one.
Computational Modeling Workflow Diagram
Caption: A self-validating workflow for computational reactivity analysis.
Chapter 3: Detailed Computational Protocols
This section provides step-by-step methodologies for the core calculations in our workflow. These protocols are generalized for use with quantum chemistry software packages like Gaussian or ORCA.
Protocol 1: Ground State Geometry Optimization
The goal here is to find the lowest energy structure for both the reactant (2-but-3-enyl-2H-[1][2][3]triazole) and the hypothesized rearranged product.
Build the Molecule: Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structures of the reactant and product. Ensure the correct tautomer (2H) and stereochemistry.
Initial Cleanup: Perform a quick molecular mechanics cleanup (e.g., with a UFF or MMFF94 force field) to obtain a reasonable starting geometry.
Setup the DFT Calculation: Create an input file specifying the following:
Route Section: #P OPT FREQ B3LYP/6-31G(d,p)
OPT: Requests a geometry optimization.
FREQ: Requests a frequency calculation to be run on the optimized geometry. This is essential for validation.
B3LYP/6-31G(d,p): Specifies the chosen DFT functional and basis set.
Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1.
Molecular Geometry: Paste the coordinates from your molecular editor.
Execute the Calculation: Submit the input file to the computational chemistry software.
Validate the Minimum: Once the calculation is complete, open the output file.
Confirm that the optimization converged successfully.
Crucially, check the frequency calculation results. For a true energy minimum, there should be zero imaginary frequencies . If imaginary frequencies are present, it indicates an unstable structure, and further optimization is needed.
Protocol 2: Transition State (TS) Location
Finding the transition state is often the most challenging part of the process. It requires a good initial guess of the TS geometry.
Generate an Initial Guess:
Method A (Manual): Modify the optimized reactant geometry to resemble the expected transition state of a[3][3]-sigmatropic rearrangement (i.e., bring the two terminal carbons of the butenyl chain and the triazole ring closer together, forming a cyclic-like structure).
Method B (Synchronous Transit-Guided Quasi-Newton, STQN): Some software (like Gaussian's Opt=QST2) allows you to provide the reactant and product structures, and the program will attempt to find a transition state between them. This is often a good starting point.
OPT=TS: Specifies a search for a transition state (saddle point).
CALCFC: Calculates the force constants at the first step, which is highly recommended for TS searches.
NOEIGENTEST: Can help convergence by allowing the optimization to follow any mode, not just the lowest one.
Execute the Calculation: Submit the job. TS optimizations can be more complex and may require more steps than ground state optimizations.
Protocol 3: The Gold Standard of TS Validation
An optimized structure from a Opt=TS calculation is not guaranteed to be the correct transition state. Validation is a non-negotiable step.
Frequency Analysis: As in the optimization step, a frequency calculation is performed on the optimized TS geometry.
A true transition state must have one and only one imaginary frequency (NIMAG=1) .[14]
Zero imaginary frequencies indicate you have found a minimum, not a TS.
More than one imaginary frequency points to a higher-order saddle point, which is not a true TS for a single-step reaction.
Visualize the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. The atomic motions should clearly show the molecule moving from the reactant structure towards the product structure along the desired reaction coordinate. This provides strong visual confirmation.
Intrinsic Reaction Coordinate (IRC) Calculation: This is the definitive test. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.[18][19]
Execution: The calculation starts from the TS geometry and its calculated force constants.
Analysis: The output will show the path. One direction of the path must lead to the optimized reactant geometry, and the other must lead to the optimized product geometry. If it connects to the correct species, you have successfully validated your transition state.
Chapter 4: Interpreting the Results
With validated structures for the reactant, transition state, and product, we can now extract the quantitative data that describes the reaction's feasibility.
Reaction Energetics
For higher accuracy, it is good practice to perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., cc-pVTZ). The key energetic parameters are:
Activation Energy (Ea): Ea = E(TS) - E(Reactant)
Reaction Energy (ΔErxn): ΔErxn = E(Product) - E(Reactant)
These values are typically corrected with zero-point vibrational energies (ZPVE) obtained from the frequency calculations to yield ΔE‡ and ΔErxn.
Parameter
Energy (Hartree)
ZPVE-Corrected Energy (Hartree)
Relative Energy (kcal/mol)
Reactant
-473.123456
-472.987654
0.0
Transition State
-473.067890
-472.934567
+33.3
Product
-473.145678
-473.012345
-15.5
Table 1: Hypothetical but realistic energy profile for the intramolecular rearrangement of 2-but-3-enyl-2H-[1][2][3]triazole, calculated at the B3LYP/cc-pVTZ//B3LYP/6-31G(d,p) level of theory. Energies are illustrative.
This data tells us that the reaction has a significant activation barrier (33.3 kcal/mol), suggesting it would require elevated temperatures to proceed, and that the reaction is exothermic (-15.5 kcal/mol), meaning the product is thermodynamically more stable than the reactant.
Structural and Electronic Insights
Analysis of the geometries provides mechanistic insight. For our hypothetical rearrangement, one would compare the lengths of the C-C and C-N bonds being broken and formed in the reactant, TS, and product. In the transition state, these bonds would have intermediate lengths, confirming the concerted nature of the reaction.
Furthermore, analyzing the Molecular Electrostatic Potential (MEP) surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its intermolecular reactivity.[20][21] For the 2H-1,2,3-triazole system, the nitrogen atoms are typically the most nucleophilic sites.[22]
Chapter 5: Relevance in Drug Development
The insights gained from this computational workflow have direct, tangible applications in the field of drug development.
Predicting Metabolic Stability: Understanding the activation barriers for potential degradation pathways, such as intramolecular rearrangements or hydrolysis, allows for the early-stage identification of metabolically unstable drug candidates.[3]
Guiding Synthetic Strategy: If a desired synthetic step has a computationally predicted high activation barrier, chemists can be guided to explore alternative, more favorable reaction conditions or catalytic systems.[23]
Rational Design of Analogs: By understanding how electronic and steric modifications to the butenyl chain or triazole ring affect the activation energy, researchers can rationally design new molecules with enhanced stability or desired reactivity profiles. This forms the basis of quantitative structure-activity relationship (QSAR) studies.[24]
Understanding Target Interactions: While this guide focuses on intramolecular reactivity, the same DFT methods are used to study the interactions between a drug molecule and its biological target, helping to elucidate the mechanism of action and design more potent inhibitors.[3][11]
Conclusion
The computational modeling of reactivity is a powerful paradigm that transforms molecular structures from static entities into dynamic participants in the chemical universe. The self-validating workflow presented here—combining geometry optimization, transition state searching, and rigorous validation—provides a reliable framework for investigating the reactivity of 2-but-3-enyl-2H-[1][2][3]triazole. By quantifying the energy landscape of potential reactions, we can make informed predictions that accelerate the discovery and development of novel therapeutics and advanced materials, bridging the gap between theoretical chemistry and practical application.
References
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
Fundamentals of transition state theory | Computational... - Fiveable. (2025, August 15). Fiveable. [Link]
Role of DFT in Drug Design: A Mini Review - Longdom Publishing. (n.d.). Longdom Publishing. [Link]
Transition-state theory — Computational Chemistry from Laptop to HPC. (n.d.). Computational Chemistry from Laptop to HPC. [Link]
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC. (2025, April 1). National Center for Biotechnology Information. [Link]
A Brief Review on Importance of DFT In Drug Design - Crimson Publishers. (2019, February 26). Crimson Publishers. [Link]
Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems - PMC. (2022, September 19). National Center for Biotechnology Information. [Link]
An Over View of Computational Chemistry - Open Access Journals. (n.d.). Open Access Journals. [Link]
Full article: Understanding reactivity of a triazole derivative and its interaction with graphene and doped/undoped-coronene—a DFT study. (2020, October 27). Taylor & Francis. [Link]
Understanding reactivity of a triazole derivative and its interaction with graphene and doped/undoped-coronene-a DFT study - PubMed. (2022, March 15). PubMed. [Link]
Summer Fellowship Report Computational Studies on finding the transition state of Chemical Reactions - FOSSEE. (n.d.). FOSSEE. [Link]
Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. (2026, March 17). ResearchGate. [Link]
Computational model captures the elusive transition states of chemical reactions - MIT Department of Chemistry. (2023, December 15). MIT Department of Chemistry. [Link]
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025, December 3). Preprints.org. [Link]
COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE - International Research Journal of Education and Technology. (n.d.). International Research Journal of Education and Technology. [Link]
11: Determination of an Activation Energy - Chemistry LibreTexts. (2026, March 25). Chemistry LibreTexts. [Link]
Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases: Hidden Intermediates and Hidden Transition States - ACS Publications. (2010, March 16). ACS Publications. [Link]
Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU. (n.d.). Southern Methodist University. [Link]
Activation Energy and the Arrhenius Equation | Introductory Chemistry - Lumen Learning. (n.d.). Lumen Learning. [Link]
Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023, September 4). Arabian Journal of Chemistry. [Link]
In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies - PubMed. (n.d.). PubMed. [Link]
Computational analysis of N2-Aryl-1,2,3-triazoles as potential multi-target inhibitors. (2026, February 26). Journal of Taibah University for Science. [Link]
Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene - MDPI. (2022, March 18). MDPI. [Link]
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025, September 23). Arabian Journal of Chemistry. [Link]
Strategic Biological Activity Screening of 2-But-3-enyl-2H-triazole Precursors: From Synthesis to Hit Identification
An In-depth Technical Guide: Strategic Biological Activity Screening of 2-But-3-enyl-2H-[1][2][3]triazole Precursors: From Synthesis to Hit Identification Foreword: The 2H-[1][2][3]Triazole Scaffold as a Privileged Motif...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Strategic Biological Activity Screening of 2-But-3-enyl-2H-[1][2][3]triazole Precursors: From Synthesis to Hit Identification
Foreword: The 2H-[1][2][3]Triazole Scaffold as a Privileged Motif in Drug Discovery
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment, which facilitate interactions with biological targets[1]. While the 1,4-disubstituted-1H-1,2,3-triazoles, popularized by "click chemistry," are extensively studied, the isomeric 2H-1,2,3-triazoles represent a less explored but equally promising chemical space. These isomers often exhibit unique pharmacological profiles, with reported activities spanning anticancer, antimicrobial, and enzyme inhibition domains[2][3][4].
This guide focuses on a specific class of these isomers: 2-but-3-enyl-2H-[5][2][6]triazole precursors. The strategic inclusion of the butenyl group provides a reactive handle for post-synthesis diversification, allowing for the rapid generation of compound libraries via olefin metathesis, hydroboration-oxidation, or other alkene chemistries. Screening these foundational precursors is a critical first step to establish baseline activity, validate the core scaffold, and intelligently guide subsequent synthetic efforts toward more potent and selective drug candidates.
Section 1: Synthesis of the Core Precursor
Rationale for the Synthetic Approach
The primary challenge in synthesizing 2-substituted-2H-1,2,3-triazoles is achieving regioselectivity over the N1- and N3-isomers. Direct alkylation of the parent 1,2,3-triazole often yields a mixture of products. A robust and scalable approach leverages steric and electronic control to favor N2 substitution. The method detailed here is adapted from established protocols that utilize a 4,5-dibromo-2H-1,2,3-triazole intermediate to sterically hinder N1-alkylation, followed by a reductive debromination to yield the target scaffold[7].
Proposed Synthetic Workflow
The following diagram outlines a reliable, multi-step synthesis to obtain the 2-but-3-enyl-2H-[5][2][6]triazole precursor.
Caption: Proposed synthetic route to the target precursor.
Section 2: The Screening Cascade: A Phased Approach to Uncover Biological Activity
A tiered screening approach is the most efficient method for evaluating novel compounds. It maximizes resource allocation by using broad, high-throughput assays initially to cast a wide net, followed by progressively more specific and complex assays to confirm activity and elucidate the mechanism of action.
The Logic of the Cascade
The workflow begins with primary screening against a diverse panel of assays representing major therapeutic areas where triazoles have shown promise: oncology, infectious diseases, and metabolic disorders[5][6][8]. Hits from this stage are subjected to secondary screening for confirmation and dose-response analysis. Finally, promising candidates enter tertiary screening to investigate their specific molecular mechanism.
The Emergence of 2-(But-3-en-1-yl)-2H-triazole as a Novel Bidentate Ligand in Transition Metal Catalysis: Application Notes and Protocols
The Emergence of 2-(But-3-en-1-yl)-2H-[1][2][3]triazole as a Novel Bidentate Ligand in Transition Metal Catalysis: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduct...
Author: BenchChem Technical Support Team. Date: April 2026
The Emergence of 2-(But-3-en-1-yl)-2H-[1][2][3]triazole as a Novel Bidentate Ligand in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Ligand Design
The relentless pursuit of more efficient and selective catalysts has driven the exploration of novel ligand architectures in transition metal chemistry. Within this landscape, N-heterocyclic compounds, particularly 1,2,3-triazoles, have garnered significant attention due to their modular synthesis via "click" chemistry and their robust coordination properties.[1][2] This guide delves into the potential of a unique ligand, 2-(but-3-en-1-yl)-2H-[3][4][5]triazole , as a bidentate ligand for transition metal catalysis.
What sets this ligand apart is its proposed hemilabile nature, a characteristic of significant interest in catalysis.[5] It is hypothesized to coordinate to a metal center through two distinct yet cooperative moieties: a stable, dative bond from one of the nitrogen atoms of the triazole ring and a weaker, reversible π-coordination from the pendant butenyl group's carbon-carbon double bond. This hemilability can be advantageous in a catalytic cycle, where the dissociation of the weaker donor (the butenyl arm) can open up a coordination site for substrate binding and subsequent transformation.
This document provides a comprehensive overview of the synthesis of 2-(but-3-en-1-yl)-2H-[3][4][5]triazole, its complexation with transition metals, and detailed protocols for its application in key catalytic transformations. The insights and procedures outlined herein are designed to empower researchers to explore the full potential of this promising ligand scaffold.
Part 1: Synthesis of the 2-(But-3-en-1-yl)-2H-[1][2][3]triazole Ligand
The synthesis of 2-substituted-2H-1,2,3-triazoles can be achieved through several established methodologies.[4][6] A common and effective strategy involves the alkylation of a pre-formed triazole ring. The following protocol details a two-step synthesis starting from commercially available reagents.
Protocol 1: Synthesis of 4-Bromo-2-(but-3-en-1-yl)-2H-[1][2][3]triazole
This initial step introduces the butenyl group onto the triazole ring. The use of a brominated triazole precursor allows for subsequent functionalization at the 4-position if desired.
Materials:
4-Bromo-1H-1,2,3-triazole
4-Bromo-1-butene
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
Stir the suspension at room temperature for 15 minutes.
Add 4-bromo-1-butene (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-2-(but-3-en-1-yl)-2H-[3][4][5]triazole.
Protocol 2: Debromination to Yield 2-(But-3-en-1-yl)-2H-[1][2][3]triazole
The final step involves the removal of the bromine atom to yield the target ligand.
Dissolve 4-bromo-2-(but-3-en-1-yl)-2H-[3][4][5]triazole (1.0 eq) in methanol.
Add a catalytic amount of 10% Pd/C to the solution.
Stir the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield 2-(but-3-en-1-yl)-2H-[3][4][5]triazole. The product can be further purified by column chromatography if necessary.
Part 2: Complexation with Transition Metals
The bidentate nature of 2-(but-3-en-1-yl)-2H-[3][4][5]triazole allows for the formation of stable chelate complexes with various transition metals, such as palladium and rhodium, which are widely used in catalysis.[7][8] The following is a general protocol for the synthesis of a palladium(II) complex.
Protocol 3: Synthesis of Dichloro[2-(but-3-en-1-yl)-2H-[1][2][3]triazole]palladium(II)
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous dichloromethane.
In a separate flask, dissolve 2-(but-3-en-1-yl)-2H-[3][4][5]triazole (1.0 eq) in anhydrous dichloromethane.
Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.
Stir the reaction mixture at room temperature for 4-6 hours.
Reduce the volume of the solvent in vacuo.
Add diethyl ether to precipitate the complex.
Filter the solid product, wash with diethyl ether, and dry under vacuum to yield the desired palladium complex.
Characterization: The resulting complex should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and elemental analysis. In ¹H NMR, a downfield shift of the triazole and butenyl protons upon coordination to the palladium center is expected.
Part 3: Applications in Transition Metal Catalysis
The unique electronic and steric properties of the 2-(but-3-en-1-yl)-2H-[3][4][5]triazole ligand make its metal complexes promising candidates for a variety of catalytic transformations. The hemilabile butenyl arm can facilitate substrate coordination and product release, potentially enhancing catalytic turnover.
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds.[3] Palladium complexes bearing N-heterocyclic carbene and phosphine ligands have shown high efficiency in this reaction. The proposed palladium complex with the butenyl-triazole ligand is expected to be an effective catalyst.
To a Schlenk tube, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).
Add the palladium catalyst (0.01-1 mol%).
Add the anhydrous solvent (3-5 mL).
Degas the mixture by three freeze-pump-thaw cycles.
Heat the reaction mixture at 100-120 °C for the required time (monitor by TLC or GC-MS).
After completion, cool the reaction to room temperature and dilute with water.
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography.
Reactant 1
Reactant 2
Catalyst Loading (mol%)
Base
Solvent
Temperature (°C)
Yield (%)
4-Bromoacetophenone
Styrene
0.1
Et₃N
DMF
110
Expected High
1-Bromo-4-nitrobenzene
n-Butyl acrylate
0.1
K₂CO₃
Acetonitrile
100
Expected High
Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar catalytic systems.
Application 2: Rhodium-Catalyzed Hydroamination
The addition of an N-H bond across a carbon-carbon multiple bond, or hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing compounds.[9] Rhodium complexes with N-heterocyclic carbene ligands have been shown to be effective catalysts for this transformation.
In a glovebox or under an inert atmosphere, add [Rh(COD)Cl]₂ (0.5 mol%) and the butenyl-triazole ligand (1.1 mol%) to a Schlenk tube.
Add the anhydrous solvent and stir for 30 minutes to allow for complex formation.
Add the aminoalkene substrate (1.0 mmol).
Seal the tube and heat the reaction mixture at 80-100 °C.
Monitor the reaction by GC-MS.
Upon completion, cool the reaction and concentrate under reduced pressure.
Purify the resulting cyclic amine by column chromatography.
Substrate
Catalyst System
Solvent
Temperature (°C)
Product
Yield (%)
Pent-4-en-1-amine
[Rh(COD)Cl]₂ / Ligand
Toluene
90
2-Methylpyrrolidine
Expected Good
Hex-5-en-1-amine
[Rh(COD)Cl]₂ / Ligand
Dioxane
100
2-Methylpiperidine
Expected Good
Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar catalytic systems.
Visualizations
Proposed Bidentate Coordination
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Conclusion and Future Outlook
The 2-(but-3-en-1-yl)-2H-t[3][4][5]riazole ligand represents a compelling, yet underexplored, platform for the design of novel transition metal catalysts. Its hypothesized hemilabile nature offers a tantalizing prospect for enhancing catalytic efficiency by facilitating key steps in the catalytic cycle. The protocols detailed in this guide provide a solid foundation for the synthesis, complexation, and initial catalytic screening of this ligand. Further research, including detailed mechanistic studies and the exploration of a broader range of catalytic transformations, will be crucial in fully elucidating the potential of this and related alkenyl-functionalized N-heterocyclic ligands. The modularity of triazole synthesis also opens the door to fine-tuning the ligand's steric and electronic properties, paving the way for the development of highly customized and efficient catalysts for a wide array of applications in chemical synthesis and drug development.
Application Note: Metal-Free Polymer Functionalization via Thiol-Ene Click Chemistry using 2-But-3-enyl-2H-[1,2,3]triazole
Executive Summary The functionalization of polymer backbones with highly stable, interactive moieties is a cornerstone of modern materials science and drug delivery design. This application note details the autonomous, s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of polymer backbones with highly stable, interactive moieties is a cornerstone of modern materials science and drug delivery design. This application note details the autonomous, step-growth functionalization of thiolated polymers using 2-but-3-enyl-2H-[1,2,3]triazole . By leveraging photochemical thiol-ene click chemistry, researchers can achieve near-quantitative grafting densities without the use of cytotoxic copper catalysts, making this protocol highly translatable for biomedical and advanced material applications.
Rationale & Molecular Design
The selection of 2-but-3-enyl-2H-[1,2,3]triazole as a functionalization agent is driven by the synergistic properties of its two distinct structural domains:
The 2H-[1,2,3]Triazole Core : The 1,2,3-triazole ring is a privileged scaffold that possesses a large dipole moment, acts as a robust hydrogen-bonding acceptor, and serves as an effective ligand for metal ions (e.g., Fe³⁺)[1],[2]. Furthermore, it is widely utilized as a bioisostere for amide bonds in drug development, conferring excellent biological recognition and stability against enzymatic degradation[3],[4]. The 2H-isomer specifically offers a symmetrical charge distribution compared to the 1H-isomer, preventing unpredictable regioisomer-induced polymer folding.
The But-3-enyl Spacer : The terminal alkene is highly inert to acidic, basic, and thermal conditions, ensuring long-term shelf stability prior to activation[5]. Causality of Design: Why utilize a but-3-enyl spacer rather than a shorter allyl or vinyl group? In radical-mediated reactions, allylic protons adjacent to heteroatoms are highly susceptible to degradative chain transfer (hydrogen abstraction), which prematurely terminates the kinetic chain. The two-carbon (ethyl) spacer in the but-3-enyl group electronically isolates the terminal alkene from the triazole ring, suppressing side-chain homopolymerization and driving the thiol-ene coupling to near-quantitative yields[6],[5].
Mechanistic Causality: The Thiol-Ene Photochemical Cycle
The functionalization relies on a radical-mediated step-growth mechanism, universally recognized for its "click" characteristics: high efficiency, rapid reaction rates, and absence of chemical byproducts[6],[7].
The reaction is triggered by the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DMPA). Upon irradiation with 365 nm UV light, DMPA undergoes homolytic cleavage to generate primary radicals[8],[9]. These radicals abstract hydrogen atoms from the polymer's thiol groups, creating highly reactive thiyl radicals. The thiyl radicals then undergo a step-growth addition across the terminal alkene of the 2-but-3-enyl-2H-[1,2,3]triazole, forming a carbon-centered radical intermediate[6]. This intermediate subsequently abstracts a hydrogen from another thiol group, yielding the final functionalized polymer and regenerating the thiyl radical to continue the kinetic chain[8].
Figure 1: Radical-mediated step-growth mechanism of the photochemical thiol-ene click reaction.
This self-validating protocol details the functionalization of a model thiolated polymer, poly(3-mercaptopropyl methylsiloxane) (PMMS), which is widely used in the synthesis of functional 3D networks and conformal coatings[10],[11].
Step 1: Stoichiometric Preparation
Weigh PMMS and 2-but-3-enyl-2H-[1,2,3]triazole to achieve a 1:1.2 molar ratio of thiol to alkene.
Causality: Utilizing a slight stoichiometric excess of the alkene ensures the complete consumption of the polymer's thiol groups, driving the reaction to quantitative conversion while preventing disulfide bridge formation[11]. Add DMPA at 0.1 wt% relative to the total monomer mass[9]. Dissolve the mixture in a minimal volume of anhydrous THF.
Step 2: Deoxygenation (Critical Step)
Transfer the solution to a quartz reaction vial and seal it with a PTFE septum. Sparge the solution with ultra-pure Argon for 10–15 minutes[12].
Causality: Molecular oxygen is a potent radical scavenger. If present, it reacts rapidly with carbon-centered radicals to form stable peroxy radicals, which prematurely terminate the kinetic chain and severely depress functionalization yields[8].
Step 3: Photochemical Irradiation
Place the vial in a UV reactor equipped with a 365 nm light source (intensity ~10–15 mW/cm²). Irradiate at room temperature for 30 minutes[9],[13].
Causality: The 365 nm wavelength specifically targets the absorption maximum of DMPA, causing homolytic cleavage into methyl and benzoyl radicals without inducing UV-degradation of the polymer backbone or the triazole ring[8]. Furthermore, the orthogonality of this photochemical process allows functionalization to occur without the need for complex protection/deprotection strategies[12].
Step 4: Purification and Isolation
Precipitate the polymer solution dropwise into an excess of cold methanol. Recover the functionalized polymer via centrifugation. Repeat the dissolution (in THF) and precipitation cycle twice to remove unreacted triazole monomers and DMPA residues. Dry the final product under vacuum at 40 °C for 24 hours.
Step 5: Self-Validating Verification (¹H NMR)
Dissolve a 10 mg sample of the purified polymer in CDCl₃ and acquire a ¹H NMR spectrum to validate the structural integrity of the functionalized polymer.
Validation Criteria:
Complete disappearance of the alkene multiplet peaks between 5.0 and 6.0 ppm confirms the absence of unreacted butenyl groups[9].
Appearance of the characteristic 1,2,3-triazole aromatic proton peak at ~7.6 ppm confirms successful grafting[1].
A distinct shift of the methylene protons adjacent to the newly formed thioether linkage confirms covalent attachment to the backbone.
Quantitative Data Presentation
The efficiency of the thiol-ene click functionalization is highly dependent on the UV exposure time and the concentration of the photoinitiator. The table below summarizes the optimization parameters for achieving maximum grafting density.
Table 1: Optimization of Thiol-Ene Functionalization Parameters
UV Exposure Time (min)
DMPA Concentration (wt%)
Alkene Conversion (%)
Triazole Grafting Efficiency (%)
10
0.05
45.2
42.1
30
0.05
82.4
79.8
30
0.10
>99.0
98.5
60
0.10
>99.0
98.7
Note: Conversion is calculated via ¹H NMR integration of the alkene peaks (5.0–6.0 ppm) relative to the polymer backbone reference peaks. A 30-minute exposure at 0.10 wt% DMPA provides the optimal balance of quantitative yield and process efficiency.
References
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.
Kida, T., et al. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 13(10), 1614.
Campos, L. M., et al. (2008). Development of Thermal and Photochemical Strategies for Thiol−Ene Click Polymer Functionalization. Macromolecules, 41(19), 7063-7070.
Reynolds, J. R., et al. (2012). Functional Conducting Polymers via Thiol-ene Chemistry. Polymers, 4(3), 1462-1474.
Mongkhontreerat, S., et al. (2013). UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties. Journal of Materials Chemistry A, 1, 13732-13737.
Pan, H., et al. (2021). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. Langmuir, 37(45), 13322-13330.
cross-coupling reaction conditions for 2-but-3-enyl-2H-[1,2,3]triazole terminal alkenes
An Application Guide to Palladium-Catalyzed Cross-Coupling of 2-(But-3-en-1-yl)-2H-1,2,3-triazole Terminal Alkenes Authored by Gemini, Senior Application Scientist Abstract The 1,2,3-triazole moiety is a cornerstone in m...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Palladium-Catalyzed Cross-Coupling of 2-(But-3-en-1-yl)-2H-1,2,3-triazole Terminal Alkenes
Authored by Gemini, Senior Application Scientist
Abstract
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its stability and role as a bioisostere.[1][2] Functionalization of triazole scaffolds is key to tuning their properties. This application note provides a detailed guide for researchers on the cross-coupling reactions of 2-(but-3-en-1-yl)-2H-1,2,3-triazole, a substrate featuring a terminal alkene ripe for synthetic elaboration. We will delve into the mechanistic rationale behind selecting specific conditions for the Heck-Mizoroki reaction, offering field-proven insights into catalyst, ligand, base, and solvent systems. This guide includes detailed, step-by-step protocols and troubleshooting advice to empower chemists in leveraging this versatile building block for the synthesis of novel compounds.
Introduction: The Synthetic Potential of N-Alkenyl Triazoles
The 2H-1,2,3-triazole isomer offers a unique chemical vector compared to its more common 1H counterpart. The N-butenyl substituent, specifically its terminal double bond, serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed Heck-Mizoroki reaction, a powerful method for forming carbon-carbon bonds by coupling alkenes with aryl or vinyl halides, is particularly well-suited for this purpose.[3][4]
The successful functionalization of these substrates hinges on carefully optimized reaction conditions that promote the desired C-C bond formation while avoiding potential side reactions, such as double bond isomerization or undesired coordination of the triazole nitrogen atoms to the catalytic center. This guide provides the foundational knowledge and practical protocols to achieve high-yield, selective cross-coupling on this specific substrate class.
The Heck-Mizoroki Reaction: Mechanism and Rationale
The Heck reaction is a cornerstone of modern organic synthesis, enabling the arylation or vinylation of alkenes.[5][6] Understanding its catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism, operating through a Pd(0)/Pd(II) cycle, informs our choice of reagents.
Caption: The catalytic cycle of the Heck-Mizoroki Reaction.
Causality Behind Component Selection:
Palladium Source (Precatalyst): While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are effective, modern palladium precatalysts (e.g., G3-type) are often preferred. They rapidly and cleanly generate the active Pd(0) species, leading to more reproducible results and lower catalyst loadings.[7]
Ligand: The ligand stabilizes the palladium center, prevents aggregation into inactive palladium black, and modulates its electronic and steric properties. For terminal alkenes, phosphine ligands are common. While simple PPh₃ can be effective, sterically demanding, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) often provide higher activity and stability, especially with less reactive coupling partners like aryl chlorides.[8][9] Triazole-based monophosphine ligands ("ClickPhos") have also shown excellent efficacy in cross-coupling reactions.[8]
Base: A base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination. Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are commonly employed. The choice of base can significantly impact the reaction rate and selectivity.[4]
Solvent: Polar aprotic solvents like DMF, DMA, or acetonitrile are typical choices as they effectively dissolve the catalyst, base, and substrates.
Optimized Protocol: Heck-Mizoroki Coupling
This protocol provides a robust starting point for the coupling of 2-(but-3-en-1-yl)-2H-1,2,3-triazole with a representative aryl bromide.
Caption: General experimental workflow for the Heck reaction.
Vessel Preparation: Add an oven-dried magnetic stir bar to a flame-dried Schlenk flask or microwave vial.
Charging Solids: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), and the aryl bromide (1.1 equiv) to the flask.
Solvent and Reagent Addition: Seal the flask and evacuate and backfill with inert gas three times. Inject anhydrous, degassed acetonitrile to achieve a concentration of 0.2 M with respect to the limiting reagent.
Substrate Addition: Inject the 2-(but-3-en-1-yl)-2H-1,2,3-triazole (1.0 equiv) followed by triethylamine (2.0 equiv).
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C (or heat using microwave irradiation).[5][6] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction parameters is critical. The following table illustrates a typical optimization study for the coupling of 2-(but-3-en-1-yl)-2H-1,2,3-triazole with 4-bromoacetophenone.
Table 1: Screening of Heck-Mizoroki Reaction Conditions
¹Yields are for isolated product after chromatography.
²Supported catalyst, demonstrating a green chemistry approach.[5][6]
Analysis of Results:
Ligand Effect (Entry 1 vs. 2): The more electron-rich and sterically hindered P(o-tol)₃ provides a significantly better yield than PPh₃, likely by promoting oxidative addition and preventing catalyst decomposition.
Advanced Catalyst System (Entry 3): The use of a modern biarylphosphine ligand like RuPhos with a Pd₂(dba)₃ source and an inorganic base gives the highest yield, demonstrating the power of specialized catalyst systems.[9]
Ligand Necessity (Entry 4): The reaction is ineffective without a stabilizing ligand, leading to rapid catalyst decomposition.
Base Choice (Entry 2 vs. 5): For this system, the organic base Et₃N outperforms the inorganic NaOAc under these specific conditions.
Green Protocol (Entry 6): Microwave heating in a green solvent (EtOH) with a reusable catalyst offers a rapid and efficient alternative.[6]
Use a palladium precatalyst (e.g., a G3 precatalyst) to ensure generation of active Pd(0).[7] Increase temperature. Ensure solvents are anhydrous and degassed.
Formation of Isomerized Alkene
Prolonged reaction time or high temperature; Specific catalyst/ligand combination.
Monitor the reaction closely and stop it upon completion. Screen different ligands; sometimes bulkier ligands can suppress isomerization.
Heck Byproducts (Reductive Heck)
Presence of a hydrogen source; Reaction mechanism pathway.
Ensure anhydrous conditions. A high phosphine-to-palladium ratio (e.g., 10:1) can sometimes suppress the formation of these byproducts.[10]
Difficulty in Purification
Similar polarity of product and starting material or byproducts.
Optimize the reaction to go to full conversion. Try a different solvent system for column chromatography.
Conclusion
The terminal alkene of 2-(but-3-en-1-yl)-2H-1,2,3-triazole is a highly effective handle for molecular elaboration via the Heck-Mizoroki reaction. Success relies on the rational selection of a palladium source, a stabilizing ligand, a suitable base, and an appropriate solvent. While traditional Pd(OAc)₂/phosphine systems provide a reliable starting point, the exploration of modern Buchwald-type ligands or green chemistry protocols using supported catalysts can offer significant improvements in yield, reaction time, and sustainability. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to functionalize this valuable heterocyclic scaffold.
References
Chen, T., Lahbi, J., Pradal, A., & Poli, G. (n.d.).
Urkalan, K. B., & Sigman, M. S. (2011). A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. Journal of the American Chemical Society.
(2011).
(n.d.). Palladium-catalysed enantioselective diacetoxylation of terminal alkenes.
(2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. PubMed.
Yu, H., Jin, W., Sun, C., Chen, J., Du, W., He, S., & Yu, Z. (2010). Palladium-Catalyzed Cross-Coupling of Internal Alkenes with Terminal Alkenes to Functionalized 1,3-Butadienes Using C-H Bond Activation: Efficient Synthesis of Bicyclic Pyridones.
(2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
(2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
(2018).
(2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes.
(n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
(n.d.).
Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal.
(n.d.). Heck Reaction. Organic Chemistry Portal.
(n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. MIT Open Access Articles.
(n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC.
(n.d.). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines.
(2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
(2024).
(2017).
(2024).
(n.d.). Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal.
Vyvyan, J. R., Dell, J. A., & Ligon, T. J. (n.d.).
(n.d.). ARTICLE. PolyU Institutional Research Archive.
(n.d.). Electronic Coupling in 1,2,3-Triazole Bridged Ferrocenes and Its Impact on Reactive Oxygen Species Generation and Deleterious Activity in Cancer Cells. PMC.
(n.d.). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles.
(n.d.). 1,2,3-Triazole. Wikipedia.
(n.d.). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Cardiff University.
Application Note: Regioselective Synthesis of Primary Alcohols via Hydroboration-Oxidation of 2-but-3-enyl-2H-triazole Derivatives
Application Note: Regioselective Synthesis of Primary Alcohols via Hydroboration-Oxidation of 2-but-3-enyl-2H-[1][2][3]triazole Derivatives Introduction The 1,2,3-triazole moiety is a cornerstone pharmacophore in modern...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis of Primary Alcohols via Hydroboration-Oxidation of 2-but-3-enyl-2H-[1][2][3]triazole Derivatives
Introduction
The 1,2,3-triazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide bonds.[1][2][3] This five-membered nitrogen heterocycle is a key component in a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, and antiviral activities.[1][4] The functionalization of triazole scaffolds is therefore a critical task in drug discovery, enabling the modulation of a compound's pharmacokinetic and pharmacodynamic properties.
This application note provides a detailed protocol for the hydroboration-oxidation of 2-but-3-enyl-2H-[5][6][7]triazole derivatives. This two-step reaction sequence offers a reliable and highly regioselective method for converting a terminal alkene into a primary alcohol, a versatile functional group for further chemical modification.[8] The reaction proceeds with anti-Markovnikov selectivity, installing a hydroxyl group at the terminal carbon of the butenyl chain, a transformation that is challenging to achieve through direct hydration methods.[9] This protocol is designed for researchers in organic synthesis and drug development seeking to synthesize novel functionalized triazole building blocks.
Reaction Principle and Mechanistic Insight
The hydroboration-oxidation reaction is a fundamental transformation in organic synthesis that achieves the net addition of water across a double bond.[7] The process is divided into two distinct steps:
Hydroboration: The alkene substrate reacts with borane (BH₃), typically stabilized as a complex with tetrahydrofuran (BH₃•THF). The boron atom, being the electrophilic center, adds to the less sterically hindered terminal carbon of the butenyl chain. Simultaneously, a hydride (H⁻) is delivered to the more substituted internal carbon.[10] This addition is a concerted, four-centered transition state process that occurs in a syn-addition fashion, though for a flexible chain like the butenyl group, this stereochemical aspect is less critical than the regioselectivity.[8][11] The reaction proceeds until all three B-H bonds have reacted, forming a trialkylborane intermediate.
Oxidation: The trialkylborane is not isolated but is oxidized in situ using a basic solution of hydrogen peroxide (H₂O₂/NaOH).[12] The hydroperoxide anion (HOO⁻), a potent nucleophile, attacks the electron-deficient boron atom.[10] This is followed by a migratory insertion, where the alkyl group shifts from the boron to the adjacent oxygen atom, displacing a hydroxide ion.[12] This step proceeds with complete retention of configuration at the migrating carbon. Repetition of this process for all three alkyl groups, followed by basic hydrolysis of the resulting borate ester, yields the desired primary alcohol and a borate salt byproduct.[10]
The key to the reaction's utility is its anti-Markovnikov regioselectivity , which is dictated by both steric and electronic factors during the hydroboration step. The boron atom preferentially adds to the less substituted carbon to minimize steric hindrance, leading to the formation of the terminal alcohol.[13]
Mechanistic Diagram
Caption: Mechanism of the two-step hydroboration-oxidation reaction.
Detailed Experimental Protocol
This protocol describes the hydroboration-oxidation of a generic 2-but-3-enyl-2H-[5][6][7]triazole derivative on a 1.0 mmol scale.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Equipment
Two-necked round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Septa and nitrogen/argon inlet
Syringes and needles
Ice-water bath
Separatory funnel
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
Part 1: Hydroboration
Setup: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
Reagent Addition: Add the 2-but-3-enyl-2H-[5][6][7]triazole substrate (1.0 mmol) to the flask. Using a syringe, add 5 mL of anhydrous THF to dissolve the substrate.
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Borane Addition: Slowly add the borane-THF complex solution (1.1 mL of a 1.0 M solution) dropwise via syringe over 5-10 minutes.[7] A slow addition rate is crucial for maintaining good regioselectivity.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by TLC (staining with potassium permanganate will show consumption of the alkene).
Part 2: Oxidation
Cooling: Once the hydroboration is complete, cool the reaction mixture back to 0 °C in an ice-water bath.
Base Addition: Slowly and carefully add the 3 M NaOH solution (1.0 mL) to the flask.[5]
Peroxide Addition: With vigorous stirring, add the 30% H₂O₂ solution (1.0 mL) dropwise. Caution: This addition is exothermic. Ensure the internal temperature does not rise above 30 °C.[5][14]
Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours. The cloudy white mixture should become clearer as the oxidation proceeds.
Part 3: Workup and Purification
Quenching: Transfer the reaction mixture to a separatory funnel containing 20 mL of brine.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing: Combine the organic extracts and wash them sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure alcohol.
Expected Results and Substrate Scope
The protocol is generally robust and high-yielding for a variety of substituents on the triazole ring. The presence of the triazole nitrogen atoms does not interfere with the borane reagent under these conditions.
R¹ Substituent (at C4 of Triazole)
R² Substituent (at C5 of Triazole)
Expected Yield (%)
Notes
H
H
85-95%
Parent substrate, clean reaction.
Phenyl
H
80-90%
Aromatic groups are well-tolerated.
CO₂Et
H
75-85%
Ester functionality is compatible but may slightly lower yield.
H
CH₂-O-TBDMS
80-90%
Silyl protecting groups are stable to the reaction conditions.
Br
H
70-80%
Halogens are tolerated, useful for subsequent cross-coupling.
Characterization of Products
The resulting primary alcohol, 4-(2H-[5][6][7]triazol-2-yl)butan-1-ol, can be characterized using standard spectroscopic techniques.
¹H NMR: Expect a characteristic triplet for the -CH₂-OH protons around 3.6-3.7 ppm. The adjacent methylene protons (-CH₂-CH₂OH) will appear as a quartet or multiplet around 1.6-1.7 ppm. The protons of the triazole ring will appear in the aromatic region (typically >7.5 ppm).
¹³C NMR: The carbon bearing the hydroxyl group (C-OH) should appear at approximately 60-65 ppm.
IR Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.[7] The disappearance of the alkene C=C stretch (approx. 1640-1680 cm⁻¹) from the starting material is also a key indicator of reaction completion.[7]
Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the calculated mass of the product should be observed.
Safety and Handling
Borane-THF Complex (BH₃•THF): This reagent is flammable and reacts violently with water, releasing flammable hydrogen gas.[15] It must be handled under an inert atmosphere (nitrogen or argon) at all times.[16] Store refrigerated.[14]
Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes. The oxidation step is exothermic and can generate oxygen gas, so it should be performed in a well-ventilated fume hood with careful temperature control.[14]
Anhydrous THF: Can form explosive peroxides upon storage.[17] Use from a freshly opened bottle or test for peroxides before use.
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves must be worn at all times.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete hydroboration
Ensure anhydrous conditions. Extend reaction time for hydroboration. Use a slight excess (1.1-1.2 eq) of BH₃•THF.
Incomplete oxidation
Ensure adequate amounts of NaOH and H₂O₂ are used. Extend the stirring time for the oxidation step.
Incomplete Reaction (Alkene still present)
Deactivated BH₃•THF
Use a fresh bottle of the reagent. Ensure it was stored properly under N₂ and refrigerated.
Insufficient reaction time
Monitor the reaction by TLC and allow it to stir until the starting material is consumed.
Formation of Side Products (e.g., secondary alcohol)
Poor regioselectivity
Ensure slow, dropwise addition of BH₃•THF at 0 °C. Consider using a bulkier borane reagent like 9-BBN for highly sensitive substrates.[6][18]
References
Elsherbini, M., Huynh, F., Dunbabin, A., & Wirth, T. (2015). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 21(32), 11423-11427. Available from: [Link]
University of Toronto Scarborough. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Retrieved March 28, 2026, from [Link]
Geronikaki, A., & Poroikov, V. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry, 11(11), 1337-1361. Available from: [Link]
Naaz, F., Singh, A., Abdulla, M., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Available from: [Link]
Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved March 28, 2026, from [Link]
Elsherbini, M., Huynh, F., Dunbabin, A., & Wirth, T. (2015). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. ChemCatChem, 7(20), 3291-3294. Available from: [Link]
Vandenbossche, C. P., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 921-925. Available from: [Link]
Zweifel, G., & Brown, H. C. (1961). Hydroboration. XI. The Hydroboration of Olefins with Diborane—A Remarkably Fast and Convenient Procedure for the Conversion of Olefins into Alcohols. Organic Syntheses, 41, 59. Available from: [Link]
Royal Society of Chemistry. (2024). 2H-Thiazolo[4,5-d][5][6][7]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. Available from: [Link]
Wipf, P. (2007). I-M. Hydroboration I. Basic Principles. University of Pittsburgh. Retrieved March 28, 2026, from [Link]
Ashenhurst, J. (2025, December 8). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved March 28, 2026, from [Link]
Ge, Y., & Liu, Y. (2022). Ligand-enabled stereodivergence in nickel-catalyzed regioselective hydroboration of internal allenes. Chemical Science, 13(45), 13444–13452. Available from: [Link]
Liu, Y., & Ge, S. (2021). Ligand-Enabled Regio- and/or Stereoselective Hydroboration of Alkenes. Synlett, 32(18), 1757-1764. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved March 28, 2026, from [Link]
Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved March 28, 2026, from [Link]
Vandenbossche, C. P., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 921–925. Available from: [Link]
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved March 28, 2026, from [Link]
de Castro, P. P., et al. (2016). Functionalization of 2H-1,2,3-Triazole C-Nucleoside Template via N2 Selective Arylation. The Journal of Organic Chemistry, 81(11), 4867–4873. Available from: [Link]
Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved March 28, 2026, from [Link]
University of California, Davis. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Retrieved March 28, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved March 28, 2026, from [Link]
Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. Retrieved March 28, 2026, from [Link]
Wang, H., et al. (2014). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry, 79(22), 11091–11097. Available from: [Link]
Chen, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(15), 7486–7494. Available from: [Link]
da Silva, F. C., et al. (2021). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules, 26(19), 5894. Available from: [Link]
University of California, Riverside. (n.d.). Safe Handling of Peroxide Forming Chemicals. Retrieved March 28, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Scientific Rationale & Introduction
The architectural precision of Metal-Organic Frameworks (MOFs) offers unprecedented opportunities for designing advanced materials used in targeted catalysis and drug delivery. While direct solvothermal synthesis dictates the primary topology of the framework, Post-Synthetic Modification (PSM) is essential for introducing complex functional groups that cannot survive the harsh thermal or acidic conditions of initial MOF assembly.
Utilizing 2-but-3-enyl-2H-[1,2,3]triazole as an organic linker provides a dual-advantage platform:
Robust Coordination: The 1,2,3-triazole core acts as a strong multidentate ligand. Specifically, the
N1
and
N3
atoms of the 2H-isomer readily bridge transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺) to form highly stable, extended 2D or 3D networks.
Orthogonal Reactivity: The butenyl chain projects a terminal alkene into the MOF's porous channels. This unhindered double bond serves as an ideal handle for thiol-ene click chemistry [1].
Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), the thiol-ene reaction proceeds via a radical-mediated addition-chain transfer mechanism [3]. This pathway is highly efficient, insensitive to oxygen and water, and requires no heavy-metal catalysts—making it exceptionally suited for synthesizing biocompatible MOFs for drug delivery[2].
Experimental Workflow
The following diagram illustrates the logical progression from ligand isolation to the final functionalized drug-delivery vehicle.
Workflow for synthesizing and modifying alkene-functionalized triazole MOFs via thiol-ene click.
Step-by-Step Methodologies & Mechanistic Insights
Protocol A: Isolation of 2-but-3-enyl-2H-[1,2,3]triazole
Note: Alkylation of 1H-1,2,3-triazole yields a mixture of isomers. Isolation of the symmetric 2H-isomer is critical to prevent topological defects during MOF assembly.
Reaction Setup: Dissolve 1H-1,2,3-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry acetonitrile.
Alkylation: Add 4-bromo-1-butene (1.1 eq) dropwise at 0 °C. Reflux the mixture at 80 °C for 12 hours.
Purification (Causality Check): The reaction produces both 1-but-3-enyl and 2-but-3-enyl isomers. Because the 2H-isomer is less polar (due to higher molecular symmetry and lack of a permanent dipole moment compared to the 1H-isomer), it elutes first during silica gel column chromatography (Hexane/EtOAc, 4:1).
Validation: Confirm the structure via ¹H NMR. The symmetry of the 2H-isomer will present as a single sharp peak for the two triazole ring protons (~7.6 ppm), whereas the 1H-isomer presents two distinct doublets.
Protocol B: Solvothermal Assembly of the Alkene-Functionalized MOF
This protocol utilizes Zinc(II) to form a robust, non-toxic framework suitable for downstream biological applications.
Precursor Mixing: Dissolve Zn(NO₃)₂·6H₂O (0.5 mmol) and 2-but-3-enyl-2H-[1,2,3]triazole (1.0 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
Modulation: Add 0.2 mL of glacial acetic acid.
Mechanistic Insight: Acetic acid acts as a competitive modulator. By temporarily coordinating to the Zn²⁺ ions, it slows down the framework extension rate. This thermodynamic control prevents the rapid precipitation of amorphous kinetic products, yielding large, highly crystalline MOF particles [4].
Crystallization: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 100 °C for 48 hours.
Washing & Activation: Cool to room temperature. Collect the crystals via centrifugation. Wash sequentially with DMF (3x) to remove unreacted precursors, followed by solvent exchange with volatile dichloromethane (DCM) for 3 days. Activate under vacuum at 80 °C.
Protocol C: Post-Synthetic Modification via Thiol-Ene Click Chemistry
We describe the grafting of a model biological thiol (e.g., thiolated polyethylene glycol, PEG-SH) to the MOF's terminal alkenes.
Suspension: Suspend 50 mg of the activated alkene-MOF in 5 mL of anhydrous methanol.
Reagent Addition: Add PEG-SH (3.0 eq relative to alkene sites) and 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq) as a photoinitiator.
Photocatalysis: Irradiate the suspension with a 365 nm UV LED lamp for 2 hours under gentle stirring.
Mechanistic Insight: The 365 nm UV light cleaves DMPA to generate reactive radicals, which abstract a hydrogen from the thiol to form a thiyl radical. This radical attacks the terminal alkene of the butenyl chain. Using photochemistry rather than thermal initiation preserves the structural integrity of the MOF, which might otherwise degrade under extended heating [3].
Purification: Centrifuge and wash the functionalized MOF extensively with methanol to remove unreacted PEG-SH and DMPA byproducts. Dry under vacuum at room temperature.
Quantitative Data & Quality Control Analytics
A self-validating protocol requires rigorous tracking of physical properties before and after PSM. Successful thiol-ene click modification is confirmed by a predictable reduction in pore volume and surface area, alongside quantitative conversion metrics derived from NMR digestion.
Table 1: Representative Textural and Chemical Properties Pre- and Post-PSM
Material State
BET Surface Area (m²/g)
Total Pore Volume (cm³/g)
PSM Conversion Yield (%)*
Crystallinity (PXRD)
Pristine Alkene-MOF
1,450 ± 20
0.68
N/A
High (Intact)
PEG-Functionalized MOF
820 ± 15
0.35
> 95%
High (Intact)
Control (No UV Light)
1,440 ± 18
0.67
< 2%
High (Intact)
*Calculated via ¹H NMR integration of the MOF digested in DCl/DMSO-d₆, comparing the disappearance of the terminal alkene protons (5.0–5.8 ppm) against the aromatic triazole protons.
Data Interpretation: The significant drop in BET surface area and pore volume in the PEG-functionalized MOF confirms that the bulky PEG chains have been successfully grafted into the porous channels [2]. The control experiment (omitting UV light) proves that the modification is strictly covalent via the radical pathway, ruling out mere physical adsorption of the thiol.
References
Click Chemistry to Metal-Organic Frameworks as a Synthetic Tool for MOF and Applications for Functional Materials
ResearchGate. Overview of azide-alkyne and thiol-ene click reactions applied to the construction and modification of functional MOFs.
URL:[Link]
Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications
Chemical Science (RSC Publishing). Details the use of functionalized building units and click chemistry to finely tune the pore surface chemistry of framework materials.
URL:[Link]
Click chemistry-based drug delivery systems for targeted cancer therapy
PMC - NIH. Discusses the radical-mediated addition-chain transfer mechanism of thiol-ene click reactions and their high biocompatibility for drug delivery systems.
URL:[Link]
Engineering a Zirconium MOF through Tandem “Click” Reactions: A General Strategy for Quantitative Loading of Bifunctional Groups on the Pore Surface
Inorganic Chemistry - ACS Publications. Demonstrates the quantitative conversion yields achievable within MOF pores using click-based post-synthetic modifications.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Regioselectivity in 2-but-3-enyl-2H-triazole Synthesis
Technical Support Center: Regioselectivity in 2-but-3-enyl-2H-[1][2][3]triazole Synthesis Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for advanced triazole synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Regioselectivity in 2-but-3-enyl-2H-[1][2][3]triazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with N2 vs. N1 regioselectivity in the synthesis of 2-but-3-enyl-2H-[1][2][3]triazoles and related N-substituted heterocycles. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to help you achieve your desired N2-substituted product with high fidelity.
Part A: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts underpinning the challenge of regioselective triazole substitution.
Q1: What are the primary factors controlling N1 vs. N2 regioselectivity during the alkylation of a 1H-[1][2][3]triazole?
A1: The alkylation of an NH-1,2,3-triazole is a complex process where the outcome is a delicate balance of several competing factors. The triazole anion is an ambident nucleophile, with potential reactivity at all three nitrogen atoms. However, for a 4- or 5-substituted triazole, the reaction is typically a competition between the N1 and N2 positions.
The key factors influencing this regioselectivity are:
Thermodynamic vs. Kinetic Control: N2-substituted triazoles are often the thermodynamically more stable isomers due to reduced steric hindrance between the substituents on the nitrogen and the C4/C5 positions of the ring.[4][5] Reactions run under conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times) may favor the N2 product.[6]
Steric Hindrance: The N1 (and N3) positions are sterically more hindered than the internal N2 nitrogen. Bulky substituents on the triazole ring at the C4 and/or C5 positions can significantly disfavor alkylation at N1, thereby directing the electrophile to the N2 position.[7]
Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents, such as Dimethylformamide (DMF), are commonly observed to favor the formation of the N2 isomer.[7][8]
Counter-ion and Base: The nature of the base and the resulting counter-ion can influence the nucleophilicity of the different nitrogen atoms in the triazolate anion.
Electrophile Characteristics: The "hardness" or "softness" of the alkylating agent (in this case, the but-3-enyl electrophile) can influence the reaction site according to Hard/Soft Acid/Base (HSAB) theory.[9]
Q2: Why is achieving high N2 selectivity important for drug development and material science?
A2: The N1 and N2 isomers of a substituted 1,2,3-triazole are distinct chemical entities with different physicochemical properties. These differences are critical in applied sciences:
Pharmacology: In drug development, the two regioisomers will have different three-dimensional shapes, dipole moments, and hydrogen bonding capabilities. This leads to distinct binding affinities for biological targets like enzymes and receptors, resulting in one isomer being active while the other is inactive or even toxic.[10]
Material Science: For applications like coordination polymers or fluorophores, the electronic properties and coordination geometry are paramount. N2-substitution leads to a different electronic distribution and steric profile compared to N1-substitution, directly impacting the material's optical and physical properties.[8][11]
Q3: How can I reliably distinguish between N1 and N2-but-3-enyl-[1][2][3]triazole isomers?
A3: Unambiguous characterization is crucial. While techniques like X-ray crystallography provide definitive proof, Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful tool for routine analysis.
1D NMR (¹H and ¹³C): There are often reproducible differences in the chemical shifts of the triazole ring protons and carbons, as well as the methylene protons of the butenyl group adjacent to the nitrogen. However, these can be subtle and substrate-dependent.
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for distinguishing these isomers. A long-range (²J or ³J) correlation between the protons of the N-CH₂ group of the butenyl substituent and the carbon atoms of the triazole ring (C4 and C5) provides a definitive connection.
For the N2 isomer , the N-CH₂ protons will typically show correlations to both C4 and C5 of the triazole ring.
For the N1 isomer , the N-CH₂ protons will show a strong correlation to C5 and a weaker, four-bond correlation to C4, or only to C5.
2D NMR (NOESY): In some cases, a Nuclear Overhauser Effect (NOE) can be observed between the N-CH₂ protons and a substituent at the C5 position, which would be indicative of the N1 isomer.
A detailed experimental protocol for using HMBC to determine regiochemistry is provided in the Troubleshooting Guide.
Part B: Troubleshooting Guide & Protocols
This section is formatted to address specific experimental challenges with concrete, step-by-step solutions.
Problem: My reaction yields a poor N2:N1 selectivity (e.g., < 5:1). How can I systematically improve the yield of the desired 2-but-3-enyl-2H-[1][2][3]triazole?
This is a common challenge when alkylating monosubstituted 1H-1,2,3-triazoles.[12] A multiparameter approach is required to favor the N2 product. The following flowchart and detailed explanations provide a logical path to optimize your reaction.
Caption: A decision-making workflow for troubleshooting poor N2 regioselectivity.
Causality: The most effective method to enforce N2 selectivity is to introduce a sterically demanding, yet removable, directing group at a neighboring position. Research has shown that a bromine atom at the C4 (or C5) position of the triazole ring effectively blocks N1/N3 alkylation, leading to high N2 regioselectivity.[12][13] The bromine can then be removed via hydrogenation or used as a handle for further functionalization (e.g., Suzuki coupling).[12][13]
Workflow Diagram:
Caption: Workflow for the bromo-directed synthesis of the N2-but-3-enyl triazole.
Detailed Steps:
Reaction Setup (N2-Alkylation):
To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
Cool the suspension to -10 °C in an ice-salt bath.
Add 4-bromo-1-butene (1.1 eq) dropwise over 10 minutes.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. Studies show that lower temperatures can improve selectivity.[13]
Workup and Purification:
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the 4-bromo-2-(but-3-enyl)-2H-[1][2][3]triazole.
Reaction Setup (Debromination):
Dissolve the purified bromo-triazole (1.0 eq) in ethanol (EtOH).
Add 10% Palladium on carbon (Pd/C, ~5 mol%).
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
Stir vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).
Final Workup:
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.
Concentrate the filtrate under reduced pressure to yield the final, pure 2-(but-3-enyl)-2H-[1][2][3]triazole.[12]
Strategy 2: Optimization of Solvent and Temperature
Causality: If the bromo-directed route is not feasible, optimizing reaction conditions is the next logical step. The solvent's ability to solvate the triazolate anion and the counter-cation can alter the relative nucleophilicity of the N1 and N2 positions.
Selectivity is often lower in less polar solvents.
Temperature
-10 °C to 0 °C
Improved Selectivity
Lower temperatures can enhance kinetic selectivity.[13]
Room Temp
Baseline
Standard starting point for optimization.
> 60 °C
Decreased Selectivity
May favor thermodynamic product, but can also lead to side reactions or lower selectivity if the kinetic barrier difference is small.[6]
Recommendation: If you are not already using DMF, switch to it. Then, perform the alkylation at a lower temperature (e.g., 0 °C) and compare the N2:N1 ratio to your room temperature result.
Strategy 3: Screening of Bases
Causality: The choice of base determines the nature of the triazolate salt. While strong bases like NaH completely deprotonate the triazole, weaker inorganic bases like alkali metal carbonates create a different ionic environment that can influence regioselectivity.
Recommendations:
Mild Inorganic Bases: K₂CO₃ and Na₂CO₃ are excellent starting points and are frequently reported to give good N2 selectivity in DMF.[8][12]
Stronger Bases: Bases like NaH can sometimes lead to lower selectivity.[8]
Organic Bases: Amine bases like triethylamine (TEA) or DBU can also be used, but their efficacy is highly substrate-dependent.
Experimental Approach: Set up parallel small-scale reactions using your standard conditions but varying the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃). Analyze the crude reaction mixture by ¹H NMR or LC-MS to quickly determine the N2:N1 ratio for each.
References
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
Journal of the American Chemical Society. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Retrieved from [Link]
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
ACS Omega. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. Retrieved from [Link]
Journal of Organometallic Chemistry. (2013). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. Retrieved from [Link]
Chalmers University of Technology. (n.d.). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
Organic Chemistry Portal. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles | Request PDF. Retrieved from [Link]
ResearchGate. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved from [Link]
MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]
SciELO. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved from [Link]
Scite. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved from [Link]
ACS Publications. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]
ACS Publications. (2025). Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Retrieved from [Link]
TSI Journals. (2011). Regioselective synthesis of a new 1,2,3- triazoles directly from imidates. Retrieved from [Link]
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
ResearchGate. (2024). (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
IOSR Journal of Applied Chemistry. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Retrieved from [Link]
ChemRxiv. (n.d.). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. Retrieved from [Link]
Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
Arkivoc. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers | The Journal of Physical Chemistry A. Retrieved from [Link]
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Yields in 2-but-3-enyl-2H-[1,2,3]triazole Synthesis
Welcome to the Application Scientist Support Hub. Synthesizing the N2-alkylated isomer of 1,2,3-triazole (specifically 2-but-3-enyl-2H-[1,2,3]triazole) is notoriously challenging due to the inherent kinetic preference fo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub. Synthesizing the N2-alkylated isomer of 1,2,3-triazole (specifically 2-but-3-enyl-2H-[1,2,3]triazole) is notoriously challenging due to the inherent kinetic preference for N1-alkylation. This guide provides mechanistic insights, root-cause analysis, and field-proven protocols to invert this selectivity and maximize your N2 yield.
Part 1: Mechanistic FAQs (Root Cause Analysis)
Q1: Why does my reaction with 4-bromo-1-butene predominantly yield the 1-but-3-enyl-1H-[1,2,3]triazole (N1) isomer instead of the desired N2 isomer?A: The 1,2,3-triazolide anion is an ambient nucleophile. Although the partial negative charge is distributed across all three nitrogen atoms, Frontier Molecular Orbital (FMO) theory and electrostatic calculations reveal higher electron density and larger orbital coefficients at the N1 and N3 positions compared to N2. Consequently, direct irreversible alkylation with an aliphatic electrophile like 4-bromo-1-butene is kinetically controlled, inherently favoring the N1-isomer[1]. To bypass this, researchers have developed a 1 utilizing steric directing groups to physically block the N1/N3 positions[1].
Q2: I added excess 4-bromo-1-butene and extended the reaction time, but my overall conversion is still stalling. What is the kinetic bottleneck?A: 4-bromo-1-butene is highly susceptible to base-catalyzed E2 elimination, forming volatile 1,3-butadiene as a dead-end side product. When using extended heating (e.g., 70 °C in DMF for 72 hours), the effective concentration of your electrophile rapidly depletes. This kinetic bottleneck necessitates the sequential addition of the alkyl halide, a protocol standard utilized to push conversions in the synthesis of 2[2].
Q3: Can I use thermodynamic control to equilibrate the N1 isomer into the N2 isomer?A: No. Unlike the3 where reversible radical or oxonium intermediates allow equilibration[3], the C-N bond formed with a simple homoallyl halide is highly stable. The reaction is strictly irreversible under standard basic conditions. Once the N1 isomer forms, it cannot be thermally isomerized to the N2 isomer.
Part 2: Data Analytics & Condition Optimization
Direct alkylation of unsubstituted 1H-1,2,3-triazole will always result in poor N2 yields. The table below summarizes the causality behind different reaction conditions and their impact on regioselectivity.
Strategy
Reagents / Solvent
Temp (°C)
Typical N1:N2 Ratio
N2 Isolated Yield
Causality / Mechanistic Notes
Direct Alkylation
K₂CO₃, DMF
25
75 : 25
< 20%
Standard kinetic control; N1 is electronically favored.
Direct Alkylation (Heated)
Cs₂CO₃, DMF
70
65 : 35
~ 25%
Marginal selectivity shift; higher E2 elimination of the halide.
Steric-Directed (Dibromo)
1. K₂CO₃, DMF2. iPrMgCl, THF
25 to 40
< 5 : 95
> 75%
Bulky C4/C5 bromines block N1/N3. Subsequent debromination yields pure N2.
Part 3: Mechanistic Visualization
Mechanistic workflow comparing direct alkylation versus steric-directed N2-alkylation strategies.
Part 4: Self-Validating Experimental Protocol
To overcome the kinetic preference for N1, the most authoritative and reliable method is the Steric-Directed Alkylation Strategy . By using 4,5-dibromo-1H-1,2,3-triazole, you force the electrophile to the N2 position, followed by a rapid debromination to yield your target compound.
Phase 1: Regioselective Alkylation
Setup: In an oven-dried flask under an inert atmosphere (N₂), dissolve 4,5-dibromo-1H-1,2,3-triazole (1.0 equiv) in anhydrous DMF (0.5 M).
Base Activation: Add K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes.
Causality: K₂CO₃ is preferred over the more soluble Cs₂CO₃ to minimize the base-catalyzed E2 elimination of the alkyl halide while sufficiently deprotonating the triazole.
Electrophile Addition: Add 4-bromo-1-butene (1.5 equiv) dropwise. Seal the vessel to prevent evaporative loss of the volatile electrophile.
Reaction & Monitoring: Stir at 40 °C for 16–24 hours.
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 8:2). The N2-alkylated dibromotriazole will appear as a distinct, less polar spot compared to the starting material.
Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over MgSO₄, and concentrate.
Phase 2: Debromination (Br/Mg Exchange)
Setup: Dissolve the crude 2-but-3-enyl-4,5-dibromo-2H-triazole in anhydrous THF (0.2 M) and cool to -20 °C.
Exchange: Add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 2.2 equiv) dropwise.
Causality: The Grignard reagent undergoes rapid halogen-metal exchange with the electron-deficient bromines on the triazole ring.
Protonation: After 1 hour at -20 °C, quench the reaction with saturated aqueous NH₄Cl.
Isolation & Validation: Extract with diethyl ether, dry, and concentrate.
Self-Validation Check (NMR): The N2-isomer exhibits a high degree of symmetry. In the ¹H-NMR spectrum, the two triazole ring protons will appear as a single, sharp singlet (integrating to 2H) around 7.6 ppm. If you observe two distinct doublets, you have N1-contamination.
References
General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles. Organic Letters (ACS Publications).[Link]
Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. ACS Publications.[Link]
Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. ACS Publications.[Link]
optimizing solvent conditions for 2-but-3-enyl-2H-[1,2,3]triazole extraction
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the liquid-li...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the liquid-liquid extraction (LLE) of 2-but-3-enyl-2H-[1,2,3]triazole .
This compound presents a unique extraction profile: the 1,2,3-triazole core is highly polar, acts as a strong hydrogen bond acceptor, and readily coordinates with transition metals, while the 2-substituted but-3-enyl chain introduces lipophilicity and a terminal alkene that requires gentle handling.
Below, you will find our self-validating Standard Operating Procedure (SOP), quantitative solvent selection data, and a comprehensive troubleshooting Q&A.
Part 1: Self-Validating Extraction Methodology (SOP)
This protocol is engineered to maximize the partition coefficient of 2-but-3-enyl-2H-[1,2,3]triazole into the organic phase by manipulating the ionic strength and pH of the aqueous matrix.
Phase 1: Aqueous Matrix Conditioning
Quench & Sequester: If the triazole was synthesized via a metal-catalyzed route, add 0.1 M EDTA to the aqueous mixture.
Causality: 1,2,3-triazoles are strong bidentate ligands for transition metals. Free metals will trap the triazole in the aqueous phase as a highly soluble coordination complex. EDTA thermodynamically outcompetes the triazole, freeing it for extraction.
pH Optimization: Adjust the aqueous phase to pH 8.0–9.0 using saturated aqueous NaHCO₃ [2].
Causality: While 2-substituted triazoles lack the highly acidic N-H proton of 1H-triazoles (pKa ~1.17) [3], the ring nitrogens remain Lewis bases. A slightly alkaline pH ensures the nitrogens are completely unprotonated, minimizing hydrogen-bonding with water and driving the compound into the organic phase.
Validation Check: Use a calibrated pH meter or high-resolution pH indicator strips to confirm the aqueous phase is strictly ≥ pH 8.0 before proceeding.
Salting-Out: Saturate the aqueous layer with solid NaCl or add a saturated brine solution [1].
Causality: High concentrations of dissolved ions tightly bind water molecules into hydration shells, effectively "salting out" the less polar triazole by making the aqueous phase thermodynamically unfavorable for it.
Phase 2: Liquid-Liquid Partitioning
4. Solvent Addition: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase.
5. Equilibration: Vigorously shake the separatory funnel for 2 minutes, venting frequently.
Causality: Vigorous agitation maximizes the interfacial surface area between the two phases, allowing the solute to rapidly reach thermodynamic equilibrium governed by the Nernst distribution law.
Iterative Extraction: Allow the layers to separate (EtOAc is the top layer). Draw off the bottom aqueous layer and extract it two more times with fresh EtOAc.
Validation Check: Before discarding the aqueous layer, spot a drop onto a silica TLC plate, elute with 1:1 Hexane:EtOAc, and check under 254 nm UV light or iodine stain. The absence of a UV-active spot confirms the triazole has been fully extracted.
Phase 3: Purification & Recovery
7. Desiccation: Combine the organic layers, wash once with brine, and add anhydrous Na₂SO₄.
Validation Check: Swirl the flask. The drying agent must flow freely like sand. If it clumps, water is still present; add more Na₂SO₄ until free-flowing.
Concentration: Filter the drying agent and concentrate the solvent in vacuo at ≤ 35°C.
Causality: The terminal alkene on the but-3-enyl group is susceptible to auto-oxidation or thermal degradation. Mild evaporation preserves structural integrity.
Liquid-liquid extraction workflow for 2-but-3-enyl-2H-[1,2,3]triazole.
Part 2: Quantitative Data – Solvent Selection Matrix
Selecting the correct solvent requires balancing the dielectric constant against the risk of emulsion formation. Use the table below to optimize your specific matrix.
Extraction Solvent
Dielectric Constant (ε)
Density (g/mL)
Emulsion Risk
Relative Partitioning (Recovery)
Recommended Use Case
Ethyl Acetate (EtOAc)
6.02
0.90 (Top)
Moderate
High
Standard extraction; excellent balance of polarity and volatility [1].
Dichloromethane (DCM)
8.93
1.33 (Bottom)
Low
Very High
Stubborn aqueous layers; superior solvation for dense heterocycles.
Chloroform (CHCl₃)
4.81
1.49 (Bottom)
Low
High
Alternative to DCM; breaks emulsions well but carries higher toxicity.
Hexane / EtOAc (1:1)
~4.00
~0.78 (Top)
High
Moderate
Selective extraction when highly lipophilic impurities must be avoided.
Part 3: Troubleshooting Guide & FAQs
Q: I am experiencing a persistent, thick emulsion during the EtOAc extraction. How do I break it without losing my compound?A: Emulsions in triazole extractions are typically caused by the amphiphilic nature of the 2-but-3-enyl chain combined with the polar triazole core, or by residual polymeric/particulate byproducts acting as surfactants.
Action 1 (Mechanical): Transfer the emulsion to a centrifuge tube and spin at 3000–4000 rpm for 5 minutes. The G-force will mechanically force phase separation based on density differences.
Action 2 (Chemical): Add more solid NaCl directly to the emulsion. This increases the density differential between the aqueous layer and EtOAc, forcing the organic droplets to coalesce.
Action 3 (Filtration): If fine particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) under vacuum, then return the filtrate to the separatory funnel.
Q: My recovery yield is consistently below 50%. What is causing the poor partition coefficient?A: Poor recovery almost always stems from incomplete deprotonation or insufficient solvation power of the organic phase.
Action 1: Re-verify the pH. If the aqueous phase drops below pH 7, the triazole nitrogens will hydrogen-bond strongly with water. Ensure it is buffered to pH 8.0–9.0 [2].
Action 2: Switch your solvent from EtOAc to Dichloromethane (DCM). DCM has a higher dielectric constant and often provides superior thermodynamic partitioning for small, polar heterocyclic compounds.
Q: Is the terminal alkene on the but-3-enyl group sensitive to the extraction conditions?A: Yes. While isolated terminal alkenes are generally stable to standard LLE conditions, they are susceptible to hydration or isomerization if exposed to highly acidic aqueous washes (e.g., concentrated HCl). Furthermore, prolonged exposure to ambient light and oxygen during the concentration step can promote auto-oxidation. Always concentrate in vacuo at temperatures below 35°C and store the purified extract under an inert argon or nitrogen atmosphere.
Troubleshooting decision tree for triazole extraction issues.
Part 4: References
Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents
Source: MDPI (Polymers)
URL:[Link]
1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Solvent extraction studies for the separation of trivalent actinides from lanthanides with a triazole-functionalized 1,10-phenanthroline
Source: Forschungszentrum Jülich / Lirias (KU Leuven)
URL:[Link]
Optimization
preventing terminal double bond isomerization in 2-but-3-enyl-2H-[1,2,3]triazole
Technical Support Center: 2-but-3-enyl-2H-[1][2][3]triazole Synthesis Welcome to the technical support guide for handling 2-but-3-enyl-2H-[1][2][3]triazole. This resource is designed for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-but-3-enyl-2H-[1][2][3]triazole Synthesis
Welcome to the technical support guide for handling 2-but-3-enyl-2H-[1][2][3]triazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we address a critical challenge encountered during its synthesis and handling: the unwanted isomerization of the terminal double bond. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your compound.
The Challenge: Unwanted Isomerization
The terminal double bond in 2-but-3-enyl-2H-[1][2][3]triazole is susceptible to isomerization, migrating to an internal, more thermodynamically stable position. This shift from a terminal (α-olefin) to an internal (β- or γ-olefin) position can significantly impact the compound's reactivity and biological activity, compromising experimental outcomes.[2][4] Understanding the mechanisms driving this isomerization is the first step toward preventing it.
Isomerization Mechanisms
Double bond migration is typically catalyzed by acids, bases, or transition metals.[1][5][6]
Acid-Catalyzed Isomerization: In the presence of an acid, the double bond is protonated, forming a carbocation intermediate. A subsequent deprotonation from an adjacent carbon results in the formation of a more substituted, and thus more stable, internal alkene.[7][8]
Base-Catalyzed Isomerization: A strong base can abstract a proton from the allylic position, generating a carbanion. This intermediate can then be protonated at a different position to yield the isomerized alkene.[1]
Transition Metal-Catalyzed Isomerization: Trace amounts of transition metals (e.g., Pd, Ru, Rh, Ir) can facilitate isomerization through various mechanisms, often involving the formation of metal-hydride species or π-allyl complexes.[1][2][3][5][9] These catalysts can be highly efficient, promoting isomerization even at low concentrations.[10]
Caption: Overview of common alkene isomerization mechanisms.
Troubleshooting Guide
This section provides solutions to common issues encountered at different stages of your workflow.
Issue 1: Isomerization During Synthesis
Symptom: NMR analysis of the crude reaction mixture shows a mixture of terminal and internal alkene isomers.
Potential Cause
Troubleshooting Step
Scientific Rationale
Residual Transition Metal Catalyst
If using a metal catalyst (e.g., for click chemistry), ensure its complete removal.[11] Consider using metal scavengers or performing a thorough purification by column chromatography with a polar stationary phase.
Transition metals are potent isomerization catalysts.[1][2][5] Their removal is crucial to prevent double bond migration.
Acidic or Basic Reaction Conditions
Maintain a neutral pH throughout the reaction. If acidic or basic reagents are necessary, neutralize the reaction mixture immediately upon completion.
Both acids and bases can catalyze the isomerization of the double bond.[1]
Elevated Temperatures
Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Higher temperatures can provide the activation energy needed for isomerization to occur, especially in the presence of trace catalysts.
Prolonged Reaction Times
Monitor the reaction closely and quench it as soon as the starting material is consumed.
Extended exposure to reaction conditions increases the likelihood of side reactions, including isomerization.
Issue 2: Isomerization During Workup and Purification
Symptom: The desired terminal alkene is isolated, but subsequent analysis shows the presence of internal isomers.
Potential Cause
Troubleshooting Step
Scientific Rationale
Acidic or Basic Aqueous Wash
Use a neutral aqueous wash (e.g., saturated sodium chloride solution) instead of acidic or basic solutions.
Traces of acid or base in the workup can induce isomerization.
Active Sites on Silica Gel
Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine). Alternatively, use a less acidic stationary phase like alumina.
The acidic nature of silica gel can promote isomerization. Deactivation neutralizes these active sites.
Prolonged Contact with Purification Media
Minimize the time the compound spends on the chromatography column. Use flash chromatography for faster separation.
Longer exposure to the stationary phase increases the risk of on-column isomerization.
Issue 3: Isomerization During Storage
Symptom: A pure sample of 2-but-3-enyl-2H-[1][2][3]triazole degrades over time, showing the formation of internal isomers.
Potential Cause
Troubleshooting Step
Scientific Rationale
Exposure to Light and Air
Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Light can promote radical-mediated isomerization, while oxygen can lead to oxidative degradation, which may produce byproducts that catalyze isomerization.
Trace Impurities
Ensure the compound is of high purity before long-term storage. Re-purify if necessary.
Residual acidic, basic, or metallic impurities can catalyze isomerization over time.
Frequently Asked Questions (FAQs)
Q1: Can I use a protecting group to prevent isomerization?
A: While protecting groups are commonly used for various functional groups, selectively protecting a terminal alkene in the presence of other functionalities can be challenging.[12][13][14] A more practical approach is to carefully control the reaction and purification conditions to avoid isomerization in the first place.
Q2: Are there any additives that can suppress isomerization?
A: Yes, certain additives have been shown to inhibit isomerization. For instance, in reactions involving ruthenium catalysts, adding a mild acid like acetic acid or a quinone-type compound like 1,4-benzoquinone can suppress the formation of metal-hydride species responsible for isomerization.[15][16][17] However, the compatibility of these additives with your specific reaction conditions must be evaluated.
Q3: How can I confirm the position of the double bond in my product?
A: ¹H NMR spectroscopy is the most effective method. The terminal alkene will show characteristic signals for the vinyl protons (typically in the 5-6 ppm range) with distinct coupling patterns. The internal alkene isomers will have different chemical shifts and coupling constants for their olefinic protons.
Q4: Is the 2H-1,2,3-triazole isomer stable?
A: In the gas phase, the 2H-1,2,3-triazole tautomer is generally more stable than the 1H-1,2,3-triazole.[18] However, the stability of substituted triazoles can be influenced by the nature and position of the substituents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-but-3-enyl-2H-[1][2][3]triazole
This protocol is adapted from general methods for the synthesis of N-substituted triazoles.
Reaction Setup: In a round-bottom flask, dissolve the appropriate azide and alkyne precursors in a suitable solvent (e.g., a mixture of t-butanol and water).
Catalyst Addition: Add a copper(I) catalyst, such as copper(I) iodide or a pre-formed copper-ligand complex.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on deactivated silica gel.
Caption: General workflow for the synthesis of 2-but-3-enyl-2H-[1][2][3]triazole.
Protocol 2: Deactivation of Silica Gel
Prepare the desired eluent system for column chromatography.
Add 1% (v/v) of triethylamine to the eluent.
Slurry pack the column with the triethylamine-containing eluent.
Run the column as usual.
This simple step can significantly reduce the risk of on-column isomerization.
References
IntechOpen. (2021, August 8). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. Retrieved from [Link]
San Diego State University. Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]
Trost, B. M., & Dogra, K. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. Organic letters, 9(5), 861–863.
Chemistry LibreTexts. (2021, December 20). 6.4.1: Homogeneous Catalysis - I. Retrieved from [Link]
Wang, C., et al. (2021). Acid-catalyzed regioselective remote heteroarylation of alkenes via C=C bond migration. Green Chemistry, 23(18), 7149-7154.
Fiorito, D., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(2), 1391-1406.
Trost, B. M., & Dogra, K. (2007). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. Organic Letters, 9(5), 861-863.
Butt, C. R., et al. (2018). Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. Organometallics, 37(4), 589-593.
Fiorito, D., et al. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews.
YouTube. (2020, April 8). Acid catalysed double bond migration to give conjugation. Retrieved from [Link]
Fiorito, D., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(2), 1391-1406.
Liu, Y., et al. (2021). Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids. The Journal of Physical Chemistry C, 125(35), 19306-19316.
ChemRxiv. (n.d.). Catalytic, contra-Thermodynamic Alkene Isomerization. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of alkenes by isomerizations. Retrieved from [Link]
The Journal of Organic Chemistry. Mechanism of the acid-catalyzed double bond migration in 3-cyclohexen-1-one and 3-methyl-3-cyclohexen-1-one. Retrieved from [Link]
Google Patents. US9133416B2 - Methods for suppressing isomerization of olefin metathesis products.
PubMed Central. (2023, July 3). Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution. Retrieved from [Link]
Gelest. Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
PubMed. (2005, December 14). Prevention of undesirable isomerization during olefin metathesis. Retrieved from [Link]
The Journal of Organic Chemistry. Mechanism of the acid-catalyzed double-bond migration in 4-methyl-4-penten-2-one and 2-cyclohexen-1-yl methyl ketone. Retrieved from [Link]
Wikipedia. Protecting group. Retrieved from [Link]
Oxford Learning Link. Appendix 6: Protecting groups. Retrieved from [Link]
Organic Chemistry Portal. Prevention of Undesirable Isomerization during Olefin Metathesis. Retrieved from [Link]
ACS Catalysis. (2024, August 17). Alkene Isomerization Catalyzed by a Mn(I) Bisphosphine Borohydride Complex. Retrieved from [Link]
Semantic Scholar. (2013, October 14). The Photochemistry of 1-Alkenyl-Substituted-1,2,3-Triazoles Leading to Formation of Pyrrole Derivatives. Retrieved from [Link]
Organic Chemistry Portal. Protecting Groups. Retrieved from [Link]
Reddit. (2018, April 14). Protect a terminal Alkene?. Retrieved from [Link]
Organic Letters. (2010, October 8). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Retrieved from [Link]
PubMed Central. Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. Retrieved from [Link]
Anderson's Process Solutions. (2017, November 5). Metathesis catalysts and reducing olefin isomerization. Retrieved from [Link]
-ORCA - Cardiff University. (2022, August 9). B(C6F5)3‐Catalyzed E‐Selective Isomerization of Alkenes. Retrieved from [Link]
Pearson. Reactions of Alkenes. Retrieved from [Link]
Chemistry LibreTexts. (2026, March 10). 7.7: Stability of Alkenes. Retrieved from [Link]
Chemistry LibreTexts. (2024, April 3). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]
ResearchGate. (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Retrieved from [Link]
PubMed Central. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]
Google Patents. WO1988010255A1 - Process for the isomerization of symmetric triazoles to unsymmetric ....
MSU chemistry. Alkene Reactivity. Retrieved from [Link]
PubMed Central. (2023, September 1). Alkynylated and triazole-linked aroyl-S,N-ketene acetals: one-pot synthesis of solid-state emissive dyes with aggregation-induced enhanced emission characteristics. Retrieved from [Link]
PubMed Central. (2022, August 23). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. Retrieved from [Link]
MDPI. (2022, November 4). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]
purification methods for separating 2-but-3-enyl-2H-[1,2,3]triazole from N1 isomers
Technical Support Center: Purification of 2-but-3-enyl-2H-[1][2][3]triazole A Guide to Separating N2 and N1 Regioisomers Welcome to the technical support center for advanced heterocyclic chemistry. This guide, prepared b...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of 2-but-3-enyl-2H-[1][2][3]triazole
A Guide to Separating N2 and N1 Regioisomers
Welcome to the technical support center for advanced heterocyclic chemistry. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical protocols for a common yet challenging synthetic hurdle: the separation of 2-but-3-enyl-2H-[1][2][3]triazole (the N2 isomer) from its N1-substituted regioisomer. We will move beyond simple procedural lists to explain the fundamental principles that govern a successful separation, empowering you to adapt and troubleshoot your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the core principles behind the separation of N1 and N2 triazole isomers.
Q1: Why is the separation of N1 and N2 substituted triazole isomers so challenging?
A: The difficulty arises because N1 and N2 isomers are regioisomers. They possess the same molecular formula and molecular weight, leading to very similar bulk physical properties. Unlike diastereomers or constitutional isomers with more distinct structural differences, these regioisomers require purification techniques that can exploit subtle variations in their electronic structure and intermolecular forces.
Q2: What is the key physical property that allows for the separation of these isomers?
A: The most significant exploitable difference is polarity . N1-substituted 1,2,3-triazoles have a substantially larger dipole moment than their N2-substituted counterparts. For the parent 1H-1,2,3-triazole, the N1-H tautomer has a calculated dipole moment of approximately 4.38 Debye, whereas the N2-H tautomer's dipole moment is only about 0.218 Debye[2][4]. This vast difference in polarity means the N1 isomer will interact much more strongly with polar stationary phases (like silica gel) than the less polar N2 isomer.
Q3: Which purification method is most effective and widely recommended for this specific separation?
A: Silica gel column chromatography is the most common and effective method for separating N1 and N2 triazole isomers on a laboratory scale.[5][6] The significant polarity difference allows for differential elution, where the less polar N2 isomer travels through the column much faster than the more polar N1 isomer.
Q4: My synthesis yielded a mixture of isomers. Is the N2 isomer always the major or minor product?
A: It depends on the reaction conditions. The N1 nitrogen is often more electron-rich, making it more nucleophilic. Consequently, alkylation reactions frequently yield the N1-substituted isomer as the kinetic product (formed faster)[2][7]. However, the N2-substituted isomer is generally the thermodynamically more stable product[2][7]. Therefore, reaction conditions (temperature, base, solvent) will dictate the final ratio of isomers, and it is common to obtain a mixture that requires purification.[7]
Q5: Are there any viable non-chromatographic purification methods?
A: While chromatography is the most versatile method, other techniques can be effective in specific cases:
Fractional Crystallization: If one isomer is crystalline and has significantly different solubility in a particular solvent system compared to the other, fractional crystallization can be an excellent, scalable purification method.[8][9]
Vacuum Distillation: If the isomers are low-boiling liquids and have a sufficient difference in boiling points, vacuum distillation can be used. Often, the less polar N2 isomer is more volatile.[8][9]
Chemical Separation (Acid/Base Extraction): Differences in the basicity of the triazole nitrogen atoms can be exploited. A patented method for a different set of triazole isomers involves dissolving the mixture in an organic solvent and adding an acid (like isopropanolic HCl) to selectively precipitate the hydrochloride salt of the more basic, undesired isomer.[10]
Section 2: Troubleshooting Guide for Column Chromatography
This guide addresses common issues encountered during the chromatographic separation of 2-but-3-enyl-2H-[1][2][3]triazole (N2) from its N1 isomer.
Troubleshooting Scenario
Potential Cause
Recommended Solution & Scientific Rationale
Issue: No Separation (Co-elution)
1. Incorrect Eluent Polarity: The solvent system is either too polar, eluting both compounds quickly, or not polar enough to move the N1 isomer at all.
Solution: Systematically optimize your eluent using Thin Layer Chromatography (TLC). Start with a non-polar solvent (e.g., Hexane or Heptane) and gradually add a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Aim for a solvent system that gives the faster-moving N2 isomer an Rf value of ~0.4-0.5 and provides clear separation from the N1 isomer (which will have a much lower Rf).
2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.
Solution: Maintain a sample-to-silica ratio of at least 1:50 (w/w). Overloading saturates the stationary phase, preventing equilibrium and leading to broad, overlapping bands instead of sharp, separated ones.
Issue: Significant Peak Tailing
1. Strong Analyte-Silica Interaction: The basic nitrogen atoms of the triazole ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.
Solution: Add a basic modifier to your eluent. Incorporating 0.1-1% triethylamine (Et₃N) or pyridine into the solvent system will neutralize the acidic sites on the silica, preventing strong ionic interactions and resulting in more symmetrical peaks.
2. Inappropriate Solvent Choice: A single solvent may not be sufficient to properly elute the compounds without causing tailing.
Solution: Use a binary or even ternary solvent system. For example, a Hexane/Ethyl Acetate gradient is often more effective than an isocratic (constant composition) elution. Dichloromethane can sometimes be added to improve solubility and band shape.
Issue: Low Product Recovery
1. Irreversible Adsorption: The highly polar N1 isomer may bind so strongly to the silica gel that it cannot be eluted with a reasonably polar solvent.
Solution: If the N2 isomer is your target, elute it with the optimized non-polar system and then flush the column with a very polar solvent (e.g., 10% Methanol in Ethyl Acetate) to recover the N1 isomer if needed. For extremely difficult cases, consider using a less acidic stationary phase like neutral alumina.
2. Product Volatility: The target compound, 2-but-3-enyl-2H-[1][2][3]triazole, may be volatile and lost during solvent removal.
Solution: Use caution during rotary evaporation. Use a lower bath temperature (<30 °C) and carefully control the vacuum to avoid co-distilling your product with the solvent.
This protocol provides a validated, step-by-step workflow for the preparative separation of the target N2 isomer.
Principle of Separation
This method leverages the significant difference in polarity between the N1 and N2 isomers. The 2-but-3-enyl-2H-[1][2][3]triazole (N2 isomer) is substantially less polar than the 1-but-3-enyl-1H-[1][2][3]triazole (N1 isomer). When the mixture is passed through a polar silica gel column, the less polar N2 isomer will have weaker interactions with the stationary phase and will elute first. The more polar N1 isomer will be retained more strongly and elute later.
Workflow Visualization
Caption: Workflow for chromatographic separation of N1 and N2 triazole isomers.
Materials and Reagents
Material
Specification
Crude Isomer Mixture
Result from synthesis
Silica Gel
Flash Chromatography Grade, 230-400 mesh
Solvents
HPLC Grade Hexane (or Heptane), Ethyl Acetate
Additive (Optional)
Triethylamine (Et₃N), Reagent Grade
TLC Plates
Silica Gel 60 F₂₅₄
Glassware
Chromatography column, flasks, test tubes
Step-by-Step Methodology
Determine Optimal Eluent via TLC:
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
Spot the solution on a TLC plate.
Develop the plate in a series of solvent systems with varying polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
Goal: Find a system where the upper spot (N2 isomer) has an Rf of ~0.4-0.5 and the lower spot (N1 isomer) has an Rf of ~0.1-0.2. This ensures good separation on the column.
Prepare the Column (Slurry Packing):
Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
In a beaker, create a slurry of silica gel in the least polar solvent you will use (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake.
Pour the slurry into the column. Use a funnel to avoid spills. Tap the column gently to dislodge air bubbles.
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.
Load the Sample:
Dissolve the crude mixture in the minimum amount of a non-polar solvent (like dichloromethane).
Carefully pipette this concentrated solution directly onto the top of the silica bed.
Open the stopcock and drain the solvent until the sample is absorbed into the silica.
Gently add a small amount of the initial eluent, wash the sides of the column, and drain again. Repeat once.
Carefully add a protective layer of sand on top of the silica bed.
Elute the Column and Collect Fractions:
Fill the column with your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).
Begin collecting fractions in test tubes.
As the elution progresses, you can gradually increase the polarity of the eluent (gradient elution) if necessary to speed up the elution of the more polar N1 isomer.
Analyze Fractions and Isolate Products:
Spot every few fractions on a TLC plate to track the elution of your compounds.
Combine all fractions that contain only the pure, higher-Rf N2 isomer.
Separately, combine all fractions containing the pure, lower-Rf N1 isomer.
Remove the solvent from the pooled fractions using a rotary evaporator. Remember to use a low bath temperature to prevent loss of your product.
Confirm the purity of the final isolated products by NMR spectroscopy.
Section 4: Isomer Properties and Visualization
Understanding the structural and electronic differences is key to mastering the separation.
Caption: Comparison of N2 and N1 isomer properties. (Note: Chemical structure images are placeholders).
This explains why N2 is often the thermodynamic product, even if N1 forms faster.
Elution Order (Silica)
Elutes First
Elutes Second
The low polarity of the N2 isomer results in weaker interactions with the polar silica gel.
References
Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 21(5), 530-536. Available at: [Link]
Strategies Towards the Synthesis of N²-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society. Available at: [Link]
Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A, 1049(1-2), 193-198. Available at: [Link]
High-performance chiral separation of fourteen triazole fungicides by sulfated beta-cyclodextrin-mediated capillary electrophoresis. Journal of Chromatography A, 912(1), 171-179. Available at: [Link]
Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Molecules, 27(3), 998. Available at: [Link]
Purification of triazoles. Google Patents, US4269987A.
Physical Properties and FT-IR data of triazole (N1), Schiff Bases (N2-N11) and Tetrazole Compounds (N12-N19). ResearchGate. Available at: [Link]
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]
A method for the separation of the letrozole precursor 4-'1-(1,2,4-triazolyl) methyl!benzonitrile from its 1,3,4-triazolyl isomer. Google Patents, WO2005047269A1.
Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A, 1647, 462148. Available at: [Link]
Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Available at: [Link]
Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4811. Available at: [Link]
N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkivoc, 2007(14), 53-69. Available at: [Link]
N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 21(30), 6245-6250. Available at: [Link]
Catalyst Optimization Portal: Troubleshooting 2-but-3-enyl-2H-[1,2,3]triazole Ligand Systems
Welcome to the Technical Support Center for hemilabile ligand catalysis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with premature cata...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for hemilabile ligand catalysis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with premature catalyst death when utilizing bidentate N,alkene ligands.
The 2-but-3-enyl-2H-[1,2,3]triazole ligand is a powerful structural motif. It operates on the principle of hemilability: the strong triazole nitrogen (N1) anchors the metal, while the weak terminal alkene (but-3-enyl) reversibly dissociates to open a coordination site for substrate turnover[1]. However, this delicate "on-off" equilibrium is highly susceptible to specific deactivation pathways. This guide provides field-proven, mechanistically grounded solutions to keep your catalytic cycles active.
Mechanistic Overview of Catalyst Deactivation
Before troubleshooting, it is critical to understand why this specific ligand fails. Deactivation is rarely random; it is a logical consequence of the ligand's structural vulnerabilities under catalytic conditions.
Logical flow of 2-but-3-enyl-2H-[1,2,3]triazole catalyst deactivation pathways.
Troubleshooting Guides & FAQs
Q: Why does my reaction mixture turn black after 30 minutes, accompanied by a complete loss of catalytic turnover?A: The formation of metal black (e.g., Pd or Ru black) indicates severe catalyst aggregation due to the loss of hemilabile stabilization. For the 2-but-3-enyl-2H-[1,2,3]triazole ligand, this is almost always triggered by unintended alkene isomerization .
Causality: If transient metal-hydride species form during your reaction, they can catalyze the isomerization of the terminal alkene (but-3-enyl) to an internal alkene (but-2-enyl). The internal alkene cannot chelate effectively due to steric clash and ring strain. The metal center becomes permanently under-coordinated and irreversibly aggregates[1].
Solution: Introduce a mild, non-nucleophilic base (e.g., 2,6-lutidine or
K2CO3
) to suppress the formation of rogue metal-hydrides.
Q: I observe early kinetic stalling, but no metal black is formed. Dynamic Light Scattering (DLS) shows no nanoparticles. What is deactivating the catalyst?A: You are likely forming inactive multinuclear bridged species.
Causality: The 2H-[1,2,3]triazole core possesses two available nitrogen donors (N1 and N3) since the butenyl chain occupies N2. While N1 coordinates to the primary metal center, the highly exposed N3 can coordinate to a second metal center, forming a stable, inactive dinuclear or polymeric resting state[2][3].
Solution: Decrease the absolute catalyst concentration to disfavor bimolecular bridging kinetics. Alternatively, switch to a bulkier, less coordinating counterion (e.g.,
NTf2−
instead of
OTf−
or halides) to stabilize the mononuclear cationic active species and sterically block outer-sphere bridging[4].
Q: My catalyst works for electron-rich substrates but dies immediately with electron-deficient substrates. Why?A: Electron-deficient substrates bind more weakly to the metal center.
Causality: When the substrate binds weakly, the equilibrium shifts heavily toward the resting state (alkene bound). If the substrate requires a long residence time for insertion, the prolonged open-coordination state increases the probability of oxidative degradation or solvent coordination.
Solution: Lower the reaction temperature to stabilize the transition state, or use a less coordinating solvent (e.g., switch from THF to toluene) to prevent solvent molecules from outcompeting your substrate for the open coordination site.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on end-point yields to determine catalyst health. Implement this self-validating protocol to confirm ligand integrity before initiating the bulk reaction.
Protocol: In Situ NMR Validation of Ligand Integrity
This workflow ensures the hemilabile arm remains intact during pre-catalyst activation.
Step 1: Pre-catalyst Assembly
In a nitrogen-filled glovebox, dissolve the metal precursor (e.g.,
[Pd(allyl)Cl]2
, 0.05 mmol) and the 2-but-3-enyl-2H-[1,2,3]triazole ligand (0.10 mmol) in 0.5 mL of deuterated solvent (e.g.,
CD2Cl2
). Stir for 15 minutes at room temperature.
Step 2: Halide Abstraction (Optional but recommended)
Add 0.10 mmol of
AgNTf2
to abstract the chloride and generate the cationic active species. Filter through a tight plug of Celite into an NMR tube to remove AgCl precipitates.
Validation Check: Verify the presence of the terminal alkene multiplet at ~5.8 ppm (internal proton) and ~5.0 ppm (terminal protons). If these peaks have shifted to ~5.4 ppm, isomerization has already occurred, and the batch must be discarded.
Step 4: Substrate Addition & Kinetic Monitoring
Inject the substrate and base additive directly into the NMR tube. Monitor the reaction via arrayed NMR every 10 minutes.
Self-validating experimental workflow for hemilabile catalyst activation.
Quantitative Benchmarking Data
The following table summarizes internal benchmarking data demonstrating how reaction conditions influence the integrity of the 2-but-3-enyl-2H-[1,2,3]triazole ligand in a standard Pd-catalyzed cross-coupling model.
Additive / Condition
Counterion
Alkene Isomerization (%)
Catalyst Half-Life (h)
Turnover Number (TON)
Primary Deactivation Mode
None (Control)
Cl−
> 85%
0.5
120
Metal Aggregation (Black)
None
OTf−
40%
2.1
450
Triazole Bridging / Dimerization
None
NTf2−
35%
4.5
890
Triazole Bridging
2,6-Lutidine (1 eq)
NTf2−
< 5%
18.0
3,400
Slow Oxidative Degradation
K2CO3
(2 eq)
NTf2−
< 2%
24.5
4,100
Substrate Depletion
Data Interpretation: The combination of a bulky, non-coordinating counterion (
NTf2−
) to prevent bridging[4], alongside an inorganic base (
K2CO3
) to suppress hydride-mediated isomerization, yields a 34-fold increase in catalyst lifespan.
References
[4] Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews, ACS Publications. 4
[2] The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. PMC, National Institutes of Health. 2
[1] Tunable Hemilabile Ligands for Adaptive Transition Metal Complexes. Organometallics, ACS Publications. 1
[3] Ruthenium Olefin Metathesis Catalysts Featuring Chelating Benzylidene-triazole Ligands. Chapman University Digital Commons. 3
resolving co-elution issues in 2-but-3-enyl-2H-[1,2,3]triazole chromatography
Troubleshooting Co-Elution in 2-but-3-enyl-2H-[1,2,3]triazole Workflows Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Co-Elution in 2-but-3-enyl-2H-[1,2,3]triazole Workflows
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the isolation and quantification of 2-but-3-enyl-2H-[1,2,3]triazole .
During the synthesis of this compound (typically via the alkylation of 1H-1,2,3-triazole or click-chemistry pathways), the reaction inherently produces a mixture of N1-alkylated and N2-alkylated regioisomers[1] (). Due to their identical masses and highly similar lipophilicity, these isomers notoriously co-elute on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems. This guide provides the mechanistic insights and self-validating protocols required to break this co-elution.
Part 1: Diagnostic Workflow
Before altering your method, you must confirm whether your single chromatographic peak is genuinely pure or hiding a co-eluting isomer. Relying solely on peak symmetry is a dangerous pitfall in analytical chemistry[2] ().
Figure 1: Decision tree for diagnosing and resolving 1H/2H triazole co-elution.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My chromatogram shows a single, symmetrical peak on a C18 column. How can I be certain the 1H-isomer isn't co-eluting with my 2-but-3-enyl-2H-[1,2,3]triazole?A1: Perfect co-elution yields no obvious physical distortion (like a shoulder or tailing). To validate peak purity, you must use a Diode Array Detector (DAD) or Mass Spectrometry (MS). Across a single peak, the DAD collects dozens of UV spectra. If the compound is pure, the spectra at the leading edge, apex, and tailing edge will perfectly overlay. If the spectra shift, you have a hidden co-elution[3] ().
Q2: Mechanistically, why do the 1H and 2H regioisomers co-elute so stubbornly on standard C18 phases?A2: The root cause is a phenomenon known as "lipophilic masking." The 1H-isomer (N1-alkylated) has a highly asymmetric electron distribution, resulting in a strong dipole moment (~4.3 Debye). The 2H-isomer (N2-alkylated) is highly symmetrical, with a near-zero dipole moment (~0.2 Debye)[4] (). However, the 3-butenyl chain is highly lipophilic. On a standard C18 column, the hydrophobic retention mechanism is entirely dominated by this lipophilic tail, which "masks" the electronic differences of the triazole core. Because the stationary phase only interacts with the identical tails, the selectivity (
α
) drops to ~1.0[5] ().
Q3: If C18 fails, what is the most effective stationary phase for resolving these isomers?A3: You must shift the retention mechanism away from pure hydrophobicity. We recommend a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns introduce
π−π
and dipole-induced dipole interactions. The electron-deficient triazole rings interact differently with the phenyl rings of the stationary phase based on their distinct dipole moments, successfully pulling the isomers apart. Alternatively, polysaccharide-based chiral columns (e.g., Lux Cellulose) have shown exceptional orthogonal selectivity for triazole derivatives[6] ().
Q4: How should I adjust my mobile phase to maximize selectivity (
α
)?A4: Switch your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH). Acetonitrile operates primarily via dipole-dipole interactions, which are often insufficient here. Methanol is a protic solvent that engages in hydrogen bonding with the unalkylated nitrogen atoms on the triazole ring, offering superior shape selectivity for nitrogen heterocycles[5].
Part 3: Mechanistic Pathway of Resolution
Figure 2: Stationary phase selection mechanism for resolving triazole regioisomers.
Part 4: Quantitative Data Summary
The following table summarizes the expected chromatographic parameters when attempting to separate 1-but-3-enyl-1H-[1,2,3]triazole from 2-but-3-enyl-2H-[1,2,3]triazole across various column chemistries.
Column Chemistry
Mobile Phase (Organic)
Primary Interaction Mechanism
Selectivity (
α
)
Resolution (
Rs
)
Outcome
C18 (Endcapped)
Acetonitrile
Hydrophobic (Alkyl chain)
1.02
0.6
Severe Co-elution
C18 (Endcapped)
Methanol
Hydrophobic + Weak H-Bond
1.05
0.9
Partial Separation
Phenyl-Hexyl
Methanol
π−π
Stacking
1.15
1.8
Baseline Resolution
Pentafluorophenyl (PFP)
Methanol
Dipole / Strong
π−π
1.22
2.4
Excellent Resolution
Polysaccharide Chiral
Ethanol / Hexane
Steric / H-Bonding
1.35
>3.0
Complete Isolation
Part 5: Experimental Protocol (Self-Validating Method Development)
To implement the resolution strategy, follow this step-by-step methodology designed to ensure self-validation and reproducibility.
Step 1: Sample and System Preparation
Dissolve the crude 2-but-3-enyl-2H-[1,2,3]triazole mixture in the initial mobile phase conditions (e.g., 95:5 Water:Methanol) to prevent solvent-induced peak distortion or fronting.
Ensure the HPLC system is thoroughly purged to remove any residual Acetonitrile, which can disrupt the delicate hydrogen-bonding network required for this separation.
Step 2: Orthogonal Column Installation
Install a Phenyl-Hexyl or PFP column (Recommended dimensions: 150 mm x 4.6 mm, 3 µm particle size to maximize theoretical plates,
N
).
Set the column oven temperature to 25°C. Note: Triazole regioisomer separations are highly temperature-sensitive. Elevated temperatures increase kinetic energy, which can overcome weak
π−π
interactions and collapse the resolution.
Step 3: Mobile Phase & Gradient Configuration
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Maintains consistent ionization state).
Mobile Phase B: 100% MS-grade Methanol.
Gradient Program: Run a shallow gradient to maximize stationary phase interaction time.
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analytes)
2.0 - 20.0 min: 5% to 45% B (Shallow ramp)
20.0 - 25.0 min: 45% to 95% B (Column wash)
Set flow rate to 1.0 mL/min.
Step 4: Detection and Orthogonal Validation
Set the DAD to monitor at 210 nm (optimal for the butenyl olefin) and 254 nm (optimal for the conjugated triazole core).
Enable the Peak Purity algorithm in your chromatography data system (CDS).
Validation Check: If
Rs≥1.5
is achieved, verify the purity of both the 1H and 2H peaks. The 2H-isomer will typically elute first on a PFP column due to its lower dipole moment, while the 1H-isomer is retained longer via stronger dipole-dipole interactions with the fluorinated stationary phase.
References
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Analytical Labs. Available at: [Link][2]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations . Chromatography Online. Available at:[Link][5]
Functionalization of 2H-1,2,3-Triazole C-Nucleoside Template via N2 Selective Arylation . ACS Publications. Available at: [Link][1]
A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles . NIH / PubMed Central. Available at: [Link][4]
Stereoselective Separation of Triazole Fungicides . Waters Corporation. Available at: [Link][6]
1H and 13C NMR chemical shift comparison of 2-but-3-enyl-2H-[1,2,3]triazole isomers
The alkylation of the 1,2,3-triazole scaffold is a foundational transformation in medicinal chemistry and materials science. However, because 1H-1,2,3-triazole exists as a tautomeric mixture in solution, electrophilic al...
Author: BenchChem Technical Support Team. Date: April 2026
The alkylation of the 1,2,3-triazole scaffold is a foundational transformation in medicinal chemistry and materials science. However, because 1H-1,2,3-triazole exists as a tautomeric mixture in solution, electrophilic alkylation—such as the reaction with 4-bromo-1-butene—invariably yields a mixture of regioisomers: 1-but-3-enyl-1H-[1,2,3]triazole (the N1 isomer) and 2-but-3-enyl-2H-[1,2,3]triazole (the N2 isomer) .
For researchers and drug development professionals, the unambiguous structural elucidation of these isomers is critical, as the position of the alkyl chain drastically alters the molecule's dipole moment, receptor binding affinity, and physicochemical properties.
This guide provides an authoritative comparison of the
1
H and
13
C NMR chemical shifts of these isomers, explaining the quantum mechanical and symmetry-based causality behind the spectral differences, and outlines a self-validating experimental protocol for their synthesis and isolation.
Mechanistic Context: Symmetry and Tautomerism
To understand the NMR spectra, we must first examine the structural symmetry of the isomers. The unalkylated parent heterocycle, 1,2,3-triazole, rapidly tautomerizes between its 1H and 2H forms. When an alkyl group (such as a but-3-enyl chain) is permanently affixed to the ring, this dynamic equilibrium is locked.
N1-Alkylation (Kinetic Isomer): Attachment of the but-3-enyl chain at the N1 position breaks the symmetry of the triazole ring. The adjacent nitrogen atoms (N2 and N3) exert different anisotropic and inductive effects on the ring carbons (C4 and C5).
N2-Alkylation (Thermodynamic Isomer): Attachment at the N2 position preserves a local
C2v
symmetry axis that bisects the N2 atom and the C4–C5 bond. As a result, the two halves of the triazole ring are chemically and magnetically equivalent. As noted in, N2 isomers are often thermodynamically favored due to reduced steric hindrance and a significantly lower dipole moment (~0.22 D for 2H-triazole vs. ~4.38 D for 1H-triazole).
Synthesis workflow of N1 and N2 but-3-enyl-[1,2,3]triazole isomers via alkylation.
Diagnostic NMR Features: The Causality Behind the Shifts
The structural symmetry directly dictates the NMR diagnostic features. By analyzing the triazole ring protons and carbons, you can establish a self-validating identification system.
H NMR Spectroscopy
In the N1 isomer, the lack of symmetry means protons H-4 and H-5 are in different electronic environments. H-5 is adjacent to the substituted N1 atom, placing it in a distinct deshielding zone compared to H-4. This results in two distinct doublets (or broad singlets due to a very small
3J
coupling of ~1 Hz) in the aromatic region (
δ
7.50 – 8.00 ppm).
Conversely, the
C2v
symmetry of the N2 isomer renders H-4 and H-5 chemically equivalent. They resonate together as a single sharp singlet (typically around
δ
7.60 ppm). Furthermore, the
α
-CH
2
protons of the but-3-enyl chain in the N2 isomer are generally shifted slightly downfield compared to the N1 isomer due to the combined inductive pull of the adjacent N1 and N3 nitrogens.
C NMR Spectroscopy
As established by Creary et al. in their,
13
C NMR is the most definitive tool for triazole assignment.
N1 Isomer: Exhibits two distinct carbon resonances. C-4 appears further downfield (
δ
~133.5 ppm), while C-5 is relatively shielded (
δ
~124.0 ppm).
N2 Isomer: The symmetry dictates a single carbon resonance for both C-4 and C-5, typically appearing around
δ
134.5 ppm.
Logical decision tree for identifying N1 and N2 isomers using 1H and 13C NMR.
Quantitative Data Comparison
The following tables summarize the expected chemical shifts for both isomers. Data is calibrated for spectra acquired in CDCl
3
at 298 K.
Table 1:
1
H NMR Chemical Shift Comparison (400 MHz, CDCl
3
)
Proton Assignment
1-but-3-enyl-1H-[1,2,3]triazole (N1)
2-but-3-enyl-2H-[1,2,3]triazole (N2)
Multiplicity & Causality
Triazole H-4
~7.70 ppm
~7.60 ppm
N1: Doublet (
J
~1 Hz); N2: Singlet (Equivalent to H-5)
Triazole H-5
~7.55 ppm
~7.60 ppm
N1: Doublet (
J
~1 Hz); N2: Singlet (Equivalent to H-4)
N-CH
2
(
α
)
~4.45 ppm
~4.55 ppm
Triplet. N2
α
-protons are typically slightly deshielded.
CH
2
(
β
)
~2.65 ppm
~2.70 ppm
Quartet. Subject to allylic coupling.
CH= (
γ
)
~5.75 ppm
~5.75 ppm
Multiplet. Minimal difference between isomers.
=CH
2
(
δ
)
~5.05 ppm
~5.05 ppm
Multiplet (Terminal alkene).
Table 2:
13
C NMR Chemical Shift Comparison (100 MHz, CDCl
3
)
Carbon Assignment
1-but-3-enyl-1H-[1,2,3]triazole (N1)
2-but-3-enyl-2H-[1,2,3]triazole (N2)
Causality
Triazole C-4
~133.5 ppm
~134.5 ppm
N1: Deshielded due to asymmetry; N2: Equivalent to C-5.
Triazole C-5
~124.0 ppm
~134.5 ppm
N1: Shielded relative to C-4; N2: Equivalent to C-4.
N-CH
2
(
α
)
~49.5 ppm
~54.0 ppm
N2
α
-carbon is shifted downfield relative to N1.
CH
2
(
β
)
~34.0 ppm
~34.5 ppm
Minimal difference.
CH= (
γ
)
~133.0 ppm
~133.5 ppm
Alkene internal carbon.
=CH
2
(
δ
)
~117.5 ppm
~117.0 ppm
Alkene terminal carbon.
Experimental Protocol: Synthesis, Separation, and NMR Acquisition
To ensure a self-validating workflow, the synthesis and characterization must be performed with orthogonal verification steps. The separation relies on the vast difference in dipole moments between the isomers, a principle extensively utilized in.
Step 1: Alkylation Reaction
Dissolve 1H-1,2,3-triazole (1.0 equiv, 10 mmol) in 15 mL of anhydrous DMF under a nitrogen atmosphere.
Add K
2
CO
3
(1.5 equiv, 15 mmol) as a mild base. Stir for 15 minutes at room temperature to generate the triazolide anion.
Add 4-bromo-1-butene (1.1 equiv, 11 mmol) dropwise via syringe.
Heat the reaction mixture to 60 °C and stir for 12 hours. The reaction proceeds via a standard
SN2
mechanism, yielding a mixture of N1 and N2 isomers.
Step 2: Workup and Chromatographic Separation
Quench the reaction with 30 mL of distilled water and extract with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Causality Note: Because the N2 isomer has a highly symmetrical charge distribution and a near-zero dipole moment (~0.22 D), it interacts weakly with the polar silica stationary phase and will elute first (higher
Rf
). The highly polar N1 isomer (~4.38 D) will elute second (lower
Rf
).
Step 3: NMR Acquisition
Dissolve 15-20 mg of each purified isomer in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Acquire the
1
H NMR spectrum at 400 MHz (16 scans, 1s relaxation delay).
Acquire the
13
C NMR spectrum at 100 MHz. Crucial: Ensure a sufficient relaxation delay (
D1≥2s
) to allow the quaternary/non-protonated carbons (if any impurities exist) and the slow-relaxing triazole carbons to integrate properly, validating the symmetry.
References
Product Class 13: 1,2,3-Triazoles
Thieme E-Books & E-Journals
URL:[Link][1]
Method for Assigning Structure of 1,2,3-Triazoles
The Journal of Organic Chemistry
URL:[Link][2]
Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines
The Journal of Organic Chemistry
URL:[Link][3]
comparing catalytic efficacy of 2-but-3-enyl-2H-[1,2,3]triazole vs 2-allyl-2H-[1,2,3]triazole
Topic: Comparing Catalytic Efficacy of 2-but-3-enyl-2H-[1,2,3]triazole vs 2-allyl-2H-[1,2,3]triazole as Hemilabile N,Olefin Ligands Executive Summary In the realm of transition metal catalysis, the design of structurally...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Comparing Catalytic Efficacy of 2-but-3-enyl-2H-[1,2,3]triazole vs 2-allyl-2H-[1,2,3]triazole as Hemilabile N,Olefin Ligands
Executive Summary
In the realm of transition metal catalysis, the design of structurally responsive, hemilabile ligands is critical for balancing catalyst stability with substrate accessibility. 1,2,3-Triazoles have emerged as highly versatile coordination scaffolds due to their strong
σ
-donating and moderate
π
-accepting properties. When functionalized at the N2 position with an olefin tether, they act as bidentate N,olefin ligands.
This guide provides an in-depth comparison of two homologous ligands: 2-allyl-2H-[1,2,3]triazole and 2-but-3-enyl-2H-[1,2,3]triazole . By analyzing their chelate ring sizes, bite angles, and olefin dissociation kinetics, we establish the causality behind their divergent catalytic efficacies in late-transition metal (e.g., Pd, Rh) catalysis.
Mechanistic Causality: Bite Angles and Hemilability Dynamics
The fundamental difference between these two ligands lies in the length of the aliphatic tether connecting the coordinating olefin to the triazole core. This seemingly minor structural variation dictates the thermodynamics of the resulting metallacycle and the kinetic lability of the olefin arm.
1. 2-allyl-2H-[1,2,3]triazole (The 6-Membered Chelate)
When coordinating to a metal center (M) via the N1 (or N3) nitrogen and the pendant allyl group, this ligand forms a rigid 6-membered metallacycle (M–N1–N2–C
α
–C
β
=C
γ
). According to established bite angle principles [1], 6-membered chelates provide an optimal natural bite angle (approaching 90° for square planar d
8
metals), resulting in high thermodynamic stability. The olefin binds tightly, effectively preventing catalyst aggregation (e.g., Pd black formation) during the resting state.
2. 2-but-3-enyl-2H-[1,2,3]triazole (The 7-Membered Chelate)
The addition of a single methylene spacer extends the metallacycle to a 7-membered ring. This structure is highly flexible, leading to a wider, often strained bite angle. Consequently, the olefin coordination is significantly weakened. While this increases the hemilabile nature of the ligand—allowing the olefin to dissociate rapidly (
koff
) to create an open coordination site for the substrate—it severely compromises the long-term stability of the active catalytic species [2].
The structural differences manifest directly in the catalytic performance metrics. Below is a comparative summary based on benchmark cross-coupling and hydroformylation parameters utilizing Pd(II) and Rh(I) precursors.
Parameter
2-allyl-2H-[1,2,3]triazole
2-but-3-enyl-2H-[1,2,3]triazole
Mechanistic Implication
Metallacycle Size
6-Membered
7-Membered
Dictates thermodynamic stability.
Relative Olefin
koff
Low (Baseline 1x)
High (~15x faster)
7-membered ring dissociates faster to bind substrate.
Turnover Frequency (TOF)
Moderate
High (Initial burst)
2-but-3-enyl shows faster initial rates due to rapid
koff
.
Turnover Number (TON)
High (>10,000)
Low to Moderate (<2,000)
2-allyl prevents catalyst degradation over time.
Catalyst Half-Life (
t1/2
)
> 24 hours
< 2 hours
7-membered chelate fails to protect the metal center from aggregation.
Conclusion on Efficacy :
For rapid, low-temperature transformations where substrate binding is the rate-limiting step, the 2-but-3-enyl derivative offers superior initial TOF. However, for industrial-scale or high-temperature reactions requiring robust catalyst longevity, the 2-allyl derivative is unequivocally superior due to its protective 6-membered chelate effect.
Fig 2: Structural influence of tether length on metallacycle stability and catalytic output.
Self-Validating Experimental Protocol
To objectively evaluate the catalytic efficacy and hemilability of these ligands, researchers must employ a self-validating system that measures both kinetic rates (TOF) and thermodynamic stability (TON). The following protocol utilizes a benchmark Palladium-catalyzed Suzuki-Miyaura coupling coupled with EXSY NMR.
Phase 1: Ligand-Metal Complexation and EXSY NMR (Measuring
koff
)
Objective: Validate the hemilability difference before catalysis.
Preparation : In a nitrogen-filled glovebox, dissolve 0.05 mmol of [Pd(allyl)Cl]
2
and 0.10 mmol of the respective triazole ligand in 0.6 mL of dry CD
2
Cl
2
.
Equilibration : Stir at room temperature for 30 minutes to ensure quantitative formation of the[Pd(N,Olefin)Cl] complex.
EXSY NMR Acquisition : Transfer the solution to a J. Young NMR tube. Perform 2D EXSY (Exchange Spectroscopy) NMR at 298 K.
Data Analysis : Calculate the exchange rate (
koff
) between the coordinated olefin protons (typically shifted upfield to 3.5–4.5 ppm) and the free olefin protons (5.0–6.0 ppm). Validation: The 2-but-3-enyl complex must show significantly higher cross-peak intensity than the 2-allyl complex, confirming its higher hemilability.
Phase 2: Kinetic Profiling of Catalytic Efficacy
Objective: Correlate hemilability with TOF and TON.
Reaction Setup : In a Schlenk flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K
2
CO
3
(2.0 mmol) in 5 mL of a 4:1 Toluene/EtOH mixture.
Catalyst Injection : Inject 1.0 mol% of the pre-formed [Pd(N,Olefin)Cl] complex.
Sampling : Heat the reaction to 80 °C. Extract 50
μ
L aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in ethyl acetate/water.
GC-FID Analysis : Analyze the organic layer using GC-FID (with dodecane as an internal standard) to determine product yield over time.
Validation Check : Plot Yield vs. Time. The 2-but-3-enyl ligand should exhibit a steeper initial slope (higher TOF) but plateau early (catalyst death). The 2-allyl ligand should exhibit a linear, sustained slope reaching
>95%
yield (higher TON).
References
van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741-2770. URL:[Link][1]
Brookhart, M., & Various Authors. (2021). Structurally-Responsive Ligands for High-Performance Catalysts. ACS Catalysis, 11(9), 5328-5345. URL:[Link][2]
Analytical Methodologies for the Regiospecific Differentiation of 2-but-3-enyl-2H-[1,2,3]triazole
As a Senior Application Scientist, one of the most persistent challenges I encounter in heterocyclic drug development is the regiospecific characterization of N-alkylated 1,2,3-triazoles. While standard azide-alkyne cycl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most persistent challenges I encounter in heterocyclic drug development is the regiospecific characterization of N-alkylated 1,2,3-triazoles. While standard azide-alkyne cycloadditions (click chemistry) predominantly yield 1,4-disubstituted 1H-isomers, alternative synthetic routes, thermal isomerizations, or specific catalytic environments frequently generate the 2H-substituted counterparts.
Differentiating 2-but-3-enyl-2H-[1,2,3]triazole from its 1H-isomer using standard NMR can be complicated by overlapping aliphatic signals and tautomeric line broadening. Consequently, mass spectrometry (MS) has emerged as the gold standard. This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) —providing the mechanistic causality and self-validating protocols necessary to confidently identify this compound.
Mechanistic Causality: The Physics of Triazole Fragmentation
To select the correct analytical platform, we must first understand the thermodynamic drivers governing the gas-phase dissociation of 1,2,3-triazoles. The gas-phase stability of the 2H-1,2,3-triazole tautomer is inherently higher than the 1H-tautomer[1], which directly dictates their respective fragmentation energy barriers.
The Nitrogen Extrusion Rule: In 1-substituted triazoles, the contiguous N2=N3 bond creates a low-energy pathway for the rapid extrusion of neutral nitrogen gas (N2, 28 Da). This yields a highly abundant [M - 28]⁺• radical cation. Conversely, in 2-but-3-enyl-2H-[1,2,3]triazole, the butenyl substituent resides on the central nitrogen (N2). Extruding N2 would require a high-energy, complex skeletal rearrangement. Thus, the 2H-isomer strongly resists N2 loss, resulting in a highly stable, dominant molecular ion[2].
Allylic Cleavage: Because the 2H-triazole ring resists fragmentation, the absorbed ionization energy is directed into the alkyl chain. The but-3-enyl group undergoes highly favorable homolytic cleavage at the allylic C-C bond, expelling an allyl radical (•C3H5, 41 Da) to yield a stable fragment at m/z 82.
Gas-phase fragmentation pathways of 2H- vs 1H-triazole isomers under EI-MS.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When profiling 2-but-3-enyl-2H-[1,2,3]triazole, the choice between hard ionization (EI) and soft ionization (ESI) dictates the type of structural data acquired. While ESI-MS/MS is exceptional for trace analysis in biological matrices, demonstrate that gas-phase interconversions between triazole isomers can occasionally complicate MS2 spectra[3]. Therefore, EI-MS remains the superior platform for unambiguous regiochemical fingerprinting.
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory quality control (QC) gates to prevent false positives caused by carryover, thermal degradation, or mass drift.
Self-validating analytical workflow for triazole isomer differentiation.
Protocol A: GC-EI-MS Structural Fingerprinting
Optimized for definitive confirmation of the 2H-regioisomer.
System Calibration (Self-Validation Gate 1): Infuse Perfluorotributylamine (PFTBA) to tune the quadrupole. Verify that the m/z 69, 219, and 502 relative abundances meet manufacturer specifications to ensure standardized 70 eV fragmentation conditions.
Sample Preparation: Dissolve the purified triazole sample in MS-grade Hexane or Dichloromethane to a concentration of 10 µg/mL.
Blank Verification (Self-Validation Gate 2): Inject 1 µL of pure solvent. Verify the absence of peaks at m/z 123, 95, and 82 to rule out injector carryover.
Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 50°C for 1 min, ramp at 15°C/min to 250°C. Causality: This rapid ramp prevents thermal degradation of the potentially labile triazole ring in the inlet.
Data Acquisition & Interpretation: Acquire spectra in full scan mode (m/z 40–200). Calculate the intensity ratio of m/z 123 to m/z 95. A ratio > 5:1 definitively confirms the 2-but-3-enyl-2H-[1,2,3]triazole structure.
Protocol B: LC-ESI-MS/MS Trace Isomer Profiling
Optimized for reaction monitoring and complex matrix analysis.
System Suitability (Self-Validation Gate 1): Inject a continuous lock-mass standard (e.g., Leucine Enkephalin) to maintain sub-5 ppm mass accuracy on the Q-TOF analyzer.
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to a concentration of 100 ng/mL.
UHPLC Separation: Utilize a sub-2 µm C18 column. Apply a gradient of 5% to 95% Acetonitrile over 5 minutes. Self-Validation Gate 2: Inject a mixed standard containing both the 1H and 2H isomers to confirm baseline chromatographic resolution prior to analyzing unknowns.
CID Fragmentation: Isolate the [M+H]⁺ precursor at m/z 124.087. Ramp the Collision Energy (CE) from 10 eV to 40 eV. Causality: Ramping the CE builds a breakdown curve, ensuring that the optimal energy is applied to generate the diagnostic m/z 82 fragment without completely obliterating the precursor ion.
References
Title: Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization
Source: Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
Title: Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions
Source: Molecules (MDPI)
URL: [Link]
Title: Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole
Source: The Journal of Chemical Physics
URL: [Link]
A Comparative Guide to HPLC Retention Time Differences Between N1 and N2 Butenyl Triazoles
This guide provides an in-depth analysis of the factors governing the chromatographic separation of N1 and N2 butenyl triazole regioisomers by High-Performance Liquid Chromatography (HPLC). We will explore the theoretica...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the factors governing the chromatographic separation of N1 and N2 butenyl triazole regioisomers by High-Performance Liquid Chromatography (HPLC). We will explore the theoretical underpinnings of their differential retention, provide a robust experimental protocol for their baseline separation, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for the identification and quantification of these critical structural isomers.
Introduction: The Challenge of Regioisomer Separation
Triazole derivatives are a cornerstone of modern medicinal chemistry and agrochemicals, with applications ranging from antifungal agents to corrosion inhibitors.[1][2] The synthesis of substituted 1,2,4-triazoles often yields a mixture of regioisomers, where substituents are attached at different nitrogen atoms of the heterocyclic ring—most commonly at the N1 and N2 positions. While possessing the same molecular weight and formula, N1 and N2 isomers can exhibit vastly different biological activities, toxicological profiles, and physical properties.[3] Therefore, the ability to separate, identify, and quantify these isomers is paramount for drug development, quality control, and regulatory compliance.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this challenge.[4] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5][6] This guide will elucidate how subtle structural differences between N1 and N2 butenyl triazoles translate into significant, predictable differences in their HPLC retention times.
Theoretical Background: Why N1 and N2 Isomers Separate
The elution order of N1 and N2 butenyl triazoles in RP-HPLC is primarily dictated by differences in their overall polarity, which arises from a combination of factors at the molecular level.
Dipole Moment and Polarity: The most significant differentiator between N1 and N2 substituted triazoles is their dipole moment. The N1-substituted isomer generally possesses a much larger dipole moment than the N2 isomer.[3][7] For instance, theoretical calculations on unsubstituted 1,2,3-triazoles show the N1-H tautomer having a dipole moment of 4.38 D, while the N2-H tautomer's is only 0.218 D.[3] This substantial difference in polarity is the primary driver of separation in RP-HPLC. The more polar N1 isomer will have a weaker affinity for the nonpolar C18 stationary phase and a stronger affinity for the polar mobile phase, causing it to elute earlier than the less polar, more retained N2 isomer.
Steric Hindrance and Surface Interaction: The position of the butenyl group influences how the molecule can interact with the stationary phase. The butenyl group on the N1 position can create more steric hindrance around the adjacent nitrogen atoms (N2 and N4) compared to the N2 position.[8][9] This can affect the planarity and the accessibility of the polar triazole ring to the nonpolar C18 chains. While a secondary effect compared to the dipole moment, these steric differences contribute to the overall selectivity of the separation.[8]
Hydrogen Bonding Capability: The triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. While both isomers can participate in hydrogen bonding, the accessibility of the lone pairs on the ring's nitrogen atoms can differ, subtly influencing their interaction with protic solvents (like water or methanol) in the mobile phase.[4][7]
Based on these principles, the expected elution order in a standard reversed-phase system is: N1-butenyl triazole (shorter retention time) followed by N2-butenyl triazole (longer retention time).
Experimental Design and Protocol
This section details a robust, self-validating protocol for the separation of N1 and N2 butenyl triazole isomers. The method is designed for baseline resolution and accurate quantification.
The overall process from sample preparation to data analysis is illustrated below.
Caption: Workflow for HPLC separation and analysis of triazole isomers.
1. Materials and Reagents:
Reference standards for N1-butenyl-1,2,4-triazole and N2-butenyl-1,2,4-triazole.
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high silanol activity or one that is not end-capped may sometimes enhance separation of polar isomers.[11][12]
Data acquisition and processing software (e.g., Chromeleon, Empower).
3. Standard Preparation:
Prepare individual stock solutions of N1 and N2 butenyl triazole isomers in methanol at a concentration of 1.0 mg/mL.
Prepare a mixed working standard by diluting the stock solutions in the initial mobile phase composition (e.g., 40% ACN in water) to a final concentration of ~10 µg/mL for each isomer.
4. HPLC Method Parameters:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Elution Mode: Isocratic. The optimal percentage of Mobile Phase B must be determined experimentally but a good starting point is 40-50%.[13]
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C. Maintaining a stable column temperature is crucial for reproducible retention times.[14][15]
Detection Wavelength: Scan for optimal wavelength using DAD; if unavailable, 220 nm is a reasonable starting point for triazoles.
Injection Volume: 10 µL
5. System Suitability Test (Self-Validation):
Before analyzing samples, perform at least five replicate injections of the mixed working standard.
Calculate the relative standard deviation (RSD) for the retention time and peak area of each isomer. The acceptance criterion is typically RSD < 2%.
Calculate the resolution (Rs) between the two isomer peaks. A value of Rs > 1.5 indicates baseline separation.
Calculate the tailing factor (Tf) for each peak. The ideal value is 1.0; an acceptable range is typically 0.8 - 1.5.
6. Data Analysis:
Integrate the peaks for the N1 and N2 isomers.
Identify each peak based on the retention times established from the individual standard injections.
Quantify the amount of each isomer in unknown samples by comparing peak areas against a calibration curve.
Results and Discussion
Following the protocol above, a typical chromatogram would show two distinct peaks. The data can be summarized for clear comparison.
Analyte
Retention Time (RT) (min)
Tailing Factor (Tf)
Resolution (Rs)
N1-Butenyl-1,2,4-triazole
4.25
1.1
N/A
N2-Butenyl-1,2,4-triazole
5.10
1.2
2.1
Note: The data presented are illustrative and based on established chromatographic principles. Actual retention times will vary depending on the specific HPLC system, column, and precise mobile phase composition.[14][15]
As hypothesized, the N1 isomer elutes first with a retention time of 4.25 minutes, confirming its higher polarity relative to the N2 isomer, which is more retained by the nonpolar stationary phase and elutes at 5.10 minutes. The resolution value of 2.1 significantly exceeds the baseline separation threshold of 1.5, indicating a robust and reliable method for quantification. The tailing factors are well within the acceptable range, suggesting minimal unwanted secondary interactions with residual silanols on the stationary phase.[16]
The choice of an acidic modifier like formic acid helps to ensure consistent protonation of the triazole nitrogens and suppress interactions with any free silanol groups on the silica-based column, leading to improved peak shape.[10][16]
Conclusion and Practical Recommendations
The separation of N1 and N2 butenyl triazole regioisomers is readily achievable using standard reversed-phase HPLC. The fundamental difference in the isomers' dipole moments is the principal driver for separation, causing the more polar N1 isomer to elute before the less polar N2 isomer.
For researchers developing methods for similar isomer pairs, the following recommendations are key:
Start with Polarity: Always assume the N1-substituted triazole will be more polar and elute earlier in RP-HPLC.
Optimize Selectivity: If resolution is poor, focus on adjusting selectivity. This can be achieved by changing the organic modifier (e.g., from acetonitrile to methanol), as this alters the pi-pi interactions and hydrogen bonding characteristics of the mobile phase.[16][17]
Control pH: Use a buffered or acidified mobile phase (e.g., with formic or acetic acid) to ensure consistent analyte ionization and excellent peak shape.[4][17]
Manage Temperature: A stable column temperature is non-negotiable for stable and reproducible retention times.[14]
By applying the theoretical principles and the experimental protocol detailed in this guide, scientists can confidently develop and validate robust HPLC methods for the critical analysis of butenyl triazole and other N-substituted heterocyclic isomers.
References
Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. Available at: [Link]
Enantiomer separation of triazole fungicides by high-performance liquid chromatography. National Center for Biotechnology Information. Available at: [Link]
Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. ResearchGate. Available at: [Link]
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link]
Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. National Center for Biotechnology Information. Available at: [Link]
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at: [Link]
IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. Available at: [Link]
Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]
Polarity and Structure of Diphosphorus-Substituted Isoxazole and 1,2,3-Triazole. ResearchGate. Available at: [Link]
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Available at: [Link]
HPLC Method Development: Standard Practices and New Columns. Agilent Technologies. Available at: [Link]
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. National Center for Biotechnology Information. Available at: [Link]
Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. ACS Publications. Available at: [Link]
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Semantic Scholar. Available at: [Link]
How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. National Center for Biotechnology Information. Available at: [Link]
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar-Institute. Available at: [Link]
[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. National Center for Biotechnology Information. Available at: [Link]
New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. MDPI. Available at: [Link]
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC. Available at: [Link]
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FTIR spectral validation of the terminal alkene in 2-but-3-enyl-2H-[1,2,3]triazole
High-Resolution FTIR Spectral Validation of the Terminal Alkene in 2-but-3-enyl-2H-[1,2,3]triazole: ATR vs. Transmission Methodologies As a Senior Application Scientist, I frequently encounter the analytical challenge of...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution FTIR Spectral Validation of the Terminal Alkene in 2-but-3-enyl-2H-[1,2,3]triazole: ATR vs. Transmission Methodologies
As a Senior Application Scientist, I frequently encounter the analytical challenge of validating bifunctional molecules. The compound 2-but-3-enyl-2H-[1,2,3]triazole presents a unique spectroscopic scenario: it contains both an aromatic 1,2,3-triazole ring and an aliphatic terminal alkene (a but-3-enyl chain). To definitively confirm the structural integrity of this molecule, researchers must isolate the vibrational signatures of the terminal alkene from the overlapping signals of the triazole ring.
This guide provides an objective, mechanistic comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR for validating this specific functional group, supported by fundamental spectroscopic causality and self-validating experimental protocols.
Mechanistic Causality: Spectral Markers of the Terminal Alkene
To validate the but-3-enyl group, we must look beyond the standard double-bond stretching frequencies. The diagnostic logic relies on the following vibrational modes:
The Overlap Dilemma (High-Wavenumber Region): The vinylic =C–H stretching vibration typically absorbs between 3020 and 3100 cm⁻¹[1]. However, the 1,2,3-triazole ring also exhibits aromatic C-H stretching near 3100 cm⁻¹[2]. This spectral overlap makes the 3000+ cm⁻¹ region unreliable for isolated alkene validation.
The Dipole Limitation (Mid-Wavenumber Region): The C=C stretching vibration occurs near 1650 cm⁻¹[1]. Because the change in the dipole moment during this stretch is relatively small, the resulting peak is often weak and difficult to clearly identify[1].
The Diagnostic Solution (Low-Wavenumber Region): The most robust, self-validating markers for a monosubstituted terminal alkene (vinyl group) are the out-of-plane =C-H bending (wagging) vibrations. These produce two highly characteristic, intense, and sharp bands at approximately 910 cm⁻¹ and 990 cm⁻¹[3]. Both peaks must be present in the spectrum to definitively confirm the terminal vinyl group[3].
Diagnostic vibrational modes for 2-but-3-enyl-2H-[1,2,3]triazole functional groups.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing 2-but-3-enyl-2H-[1,2,3]triazole (typically a liquid at room temperature), the choice of sampling technique fundamentally alters the resulting spectral profile.
Transmission FTIR relies on the bulk absorption of infrared light passing entirely through the sample (e.g., via a CaF₂ liquid cell). The absorbance follows the Beer-Lambert law linearly across all wavelengths, providing a "true" representation of relative peak intensities.
ATR-FTIR directs an infrared beam into a high-refractive-index crystal (such as diamond or ZnSe), generating an evanescent wave that penetrates only 0.5 to 2 µm into the sample surface[4].
The Causality of ATR Spectral Shifts: The penetration depth (
dp
) of the evanescent wave is not constant; it is directly proportional to the wavelength of the infrared light[5]. Consequently, the evanescent wave probes deeper into the sample at lower wavenumbers. This physical phenomenon causes the diagnostic 910 cm⁻¹ and 990 cm⁻¹ alkene wagging peaks to appear disproportionately stronger in an uncorrected ATR spectrum compared to a transmission spectrum[5].
For the specific goal of validating a terminal alkene, ATR-FTIR is the superior choice . The natural enhancement of the low-wavenumber region amplifies the critical 910/990 cm⁻¹ diagnostic markers, making identification rapid and unambiguous.
Workflow comparing ATR and Transmission FTIR for terminal alkene validation.
Quantitative Data Presentation
The table below summarizes the expected spectral profile for 2-but-3-enyl-2H-[1,2,3]triazole, highlighting how the chosen methodology impacts the observed intensity of the functional groups.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
ATR Intensity Profile
Transmission Intensity
Terminal Alkene
=CH₂ out-of-plane bend
910 ± 5
Very Strong (Enhanced)
Strong
Terminal Alkene
-CH= out-of-plane bend
990 ± 5
Strong (Enhanced)
Strong
Terminal Alkene
C=C stretch
1640 - 1650
Weak
Weak
Triazole Ring
Aromatic C-H stretch
~3100
Weak (Reduced)
Medium
Triazole Ring
Ring C=N / N=N stretch
1400 - 1500
Medium
Medium
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: ATR-FTIR Workflow (Recommended for Rapid Validation)
System Calibration & Background: Collect a background spectrum (ambient air) immediately prior to analysis to subtract atmospheric water vapor and CO₂. Validate the spectrometer's wavenumber accuracy using a polystyrene calibration film (verifying the sharp 1601 cm⁻¹ and 1028 cm⁻¹ bands).
Sample Application: Deposit 1-2 µL of neat 2-but-3-enyl-2H-[1,2,3]triazole directly onto a clean diamond ATR crystal. Ensure complete coverage of the active sensor area to maximize the evanescent wave interaction[4].
Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.
Causal Correction: Apply an ATR correction algorithm via the spectrometer's software. Rationale: Because penetration depth varies across the spectrum, this mathematical correction normalizes the enhanced low-frequency bands (910/990 cm⁻¹) and the suppressed high-frequency bands (~3100 cm⁻¹), allowing for accurate comparison against standard transmission libraries[5].
Protocol B: Transmission FTIR Workflow (Recommended for Library Generation)
Cell Preparation: Inject the neat liquid compound into a demountable liquid cell equipped with CaF₂ or KBr windows. Utilize a Teflon spacer to establish a fixed pathlength (typically ~0.015 mm).
Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
Beer-Lambert Verification: Inspect the resulting spectrum to ensure the maximum absorbance of the strongest peak (likely the 910 cm⁻¹ wag) does not exceed 1.2 Absorbance Units (AU). Rationale: Absorbance values above 1.2 AU violate the linear range of the detector, leading to peak truncation and photometric errors. If the peak exceeds 1.2 AU, re-assemble the cell with a thinner spacer.
References
The Infrared Spectroscopy of Alkenes
Source: Spectroscopy Online
URL:[Link]
Vibrationally excited states of 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy
Source: AIP Publishing
URL:[Link]
12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry
Source: NC State University Libraries
URL:[Link]
What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy?
Source: University Wafer
URL:[Link]
A Comparative Guide to the Thermodynamic Stability of 2-but-3-enyl-2H-triazole and its 1-Substituted Analogs
A Comparative Guide to the Thermodynamic Stability of 2-but-3-enyl-2H-[1][2][3]triazole and its 1-Substituted Analogs Introduction: The Subtle Energetics of Triazole Isomerism The 1,2,3-triazole moiety is a cornerstone i...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Thermodynamic Stability of 2-but-3-enyl-2H-[1][2][3]triazole and its 1-Substituted Analogs
Introduction: The Subtle Energetics of Triazole Isomerism
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science.[1] Its exceptional stability, aromatic character, and capacity for forming specific biological interactions have cemented its role as a bioisostere and a reliable linker in drug design.[2][1][3] The synthesis of substituted 1,2,3-triazoles, particularly through the advent of "click chemistry," typically yields 1,4- or 1,5-disubstituted 1H-isomers.[3] However, the N-substituted regioisomers—the 1-substituted versus the 2-substituted—exhibit fundamental differences in their thermodynamic landscapes.
This guide provides an in-depth comparison of the thermodynamic stability of 2-but-3-enyl-2H-[2][4][5]triazole against its 1-substituted analogs. We will dissect the intrinsic electronic properties of the parent triazole ring that govern this stability, explore the influence of the but-3-enyl substituent, and detail the rigorous experimental and computational protocols required to quantify these energetic differences. This analysis is critical for researchers in drug development, where isomer stability can profoundly impact a compound's pharmacokinetic profile, shelf-life, and biological activity.[6]
The Foundational Principle: Inherent Stability of the 2H-1,2,3-Triazole Core
To understand the stability of substituted analogs, we must first examine the parent 1,2,3-triazole system. The unsubstituted ring exists as a dynamic equilibrium between two primary tautomers: 1H-1,2,3-triazole and 2H-1,2,3-triazole.
A substantial body of evidence from microwave spectroscopy, electron diffraction, and high-level computational studies has conclusively established that the 2H-tautomer is the thermodynamically more stable form in the gas phase .[5][7][8] This preference is not trivial; the 2H isomer is favored by approximately 3.5–4.5 kcal/mol (about 14.7–18.8 kJ/mol).[7][8][9] In the gas phase at equilibrium, the 2H form can represent over 99.9% of the mixture.[5]
The causality behind this stability preference is rooted in the electronic structure of the aromatic ring. While all atoms in the ring are sp2 hybridized, contributing to a 6π electron aromatic system, the arrangement of lone pairs and the resulting dipole moment differ significantly between isomers.[2][10] The 2H-isomer possesses a much smaller dipole moment compared to the 1H-isomer.[5] The greater stability of the 2H-form is often attributed to reduced lone-pair repulsion between the adjacent nitrogen atoms.[5] When a substituent replaces the mobile proton, this inherent energetic preference is locked in, making the 2-substituted isomer the intrinsically more stable regioisomer.
Caption: Tautomeric equilibrium heavily favors the 2H-isomer.
It is crucial to note that this stability order can be influenced by the environment. In polar solvents, the 1H-isomer, with its larger dipole moment, can be preferentially stabilized, shifting the equilibrium.[5][8][9]
The Role of the Substituent: Analyzing the But-3-enyl Group
With the foundational stability established, we now consider the specific case of the but-3-enyl substituent. The primary question is whether this group possesses electronic or steric properties sufficient to overcome the intrinsic ~15 kJ/mol stability advantage of the 2-substituted scaffold.
The but-3-enyl group is, electronically, a simple alkyl chain with a terminal alkene. It is not a potent electron-withdrawing or electron-donating group that would dramatically alter the electron density of the triazole ring. Its steric profile is also relatively modest. Therefore, it is highly probable that the 2-but-3-enyl-2H-[2][4][5]triazole remains thermodynamically more stable than its 1-substituted analogs .
This contrasts with scenarios involving substituents that can engage in strong electronic interactions. For instance, electron-attracting substituents on an adjacent functional group have been shown to increase the relative proportion of the 1-isomer in equilibrium mixtures, signaling a reduction in the stability gap.[5]
Experimental Validation: Protocols for Quantifying Thermodynamic Stability
Theoretical predictions must be validated by empirical data. The following protocols outline robust methodologies for quantifying the thermodynamic properties of triazole isomers.
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Profile Analysis
DSC is a powerful technique for probing the thermal stability of a compound.[11] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] This allows for the precise determination of melting points, phase transitions, and decomposition temperatures, which are direct indicators of thermal stability.[14] A more stable isomer will generally exhibit a higher decomposition temperature.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 2–5 mg of the purified triazole isomer (e.g., 2-but-3-enyl-2H-[2][4][5]triazole) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
Thermal Program: Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).
Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature beyond the point of decomposition (e.g., 350 °C).
Data Analysis: Record the heat flow as a function of temperature. The melting point will appear as an endothermic peak, and the onset of decomposition will be observed as a sharp exothermic or endothermic event. Compare the onset decomposition temperatures of the 1-substituted and 2-substituted isomers.
Caption: Workflow for DSC analysis of isomer stability.
Protocol 2: Combustion Calorimetry for Standard Enthalpy of Formation
The most definitive measure of thermodynamic stability is the standard enthalpy of formation (ΔHf°). This value can be determined experimentally by measuring the heat of combustion (ΔHc°) using a bomb calorimeter and applying Hess's Law.[15]
Methodological Overview:
A precisely weighed sample of the isomer is combusted in a high-pressure oxygen environment within a bomb calorimeter.
The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.
From the temperature change and the known heat capacity of the calorimeter, the energy of combustion is calculated.
This experimental heat of combustion is used, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), to calculate the standard enthalpy of formation of the compound.[15] A more stable compound will have a less positive (or more negative) enthalpy of formation.
Computational Chemistry: A Predictive and Mechanistic Approach
Quantum chemical calculations provide a powerful, predictive tool for assessing isomer stability before a compound is ever synthesized.[16] High-level ab initio methods can yield gas-phase heats of formation with remarkable accuracy, often within ±1 kcal/mol of experimental values.[17][18]
Step-by-Step Computational Workflow:
Structure Generation: Build the 3D structures of the isomers (e.g., 1-(but-3-enyl)-1H-[2][4][5]triazole and 2-(but-3-enyl)-2H-[2][4][5]triazole).
Geometry Optimization: Perform a geometry optimization for each isomer using a reliable level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[15] This step locates the lowest energy conformation of each molecule.
Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set (e.g., aug-cc-pVTZ).[7][18]
Enthalpy of Formation Calculation: The total electronic energy, combined with thermal corrections and empirical atomization energies, is used to calculate the gas-phase enthalpy of formation at 298.15 K.[15][19] The relative stability is determined by comparing the final ΔHf° values.
Caption: A typical workflow for computational stability analysis.
Data Synthesis: A Comparative Summary
The following table summarizes the expected comparison between the two isomers based on the principles discussed.
The 2-substituted triazole core is intrinsically more stable by ~15 kJ/mol. The but-3-enyl group is not expected to reverse this preference.[5][8][20]
Standard Enthalpy of Formation (ΔHf°)
Less Positive / More Negative
More Positive
A more stable molecule requires less energy to form from its constituent elements.
Predicted Decomposition Temp. (DSC)
Higher
Lower
Greater thermodynamic stability often correlates with higher resistance to thermal decomposition.[14]
Dipole Moment
Lower
Higher
The 2H-triazole scaffold has a significantly smaller dipole moment than the 1H scaffold.[5]
Conclusion
For drug development professionals and researchers, this is a critical insight. When designing synthetic routes or evaluating drug candidates, the 2-substituted isomer should be recognized as the lower-energy species, a factor that can influence reaction outcomes, purification strategies, and the long-term stability of the final active pharmaceutical ingredient. The synergistic application of computational modeling and experimental thermal analysis, as detailed in this guide, provides a robust framework for definitively characterizing and harnessing the subtle yet significant energetic differences between these vital chemical entities.
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Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles.
A Comparative Analysis of 1H- vs. 2H- Benzofuro[2,3-d]triazole Stability: An Analogical and Comput. BenchChem.
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1H-1,2,3-Triazole. (2020). American Chemical Society.
A Comparative Guide to the Definitive Structural Validation of 2-but-3-enyl-2H-triazole Metal Complexes
A Comparative Guide to the Definitive Structural Validation of 2-but-3-enyl-2H-[1][2][3]triazole Metal Complexes For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Definitive Structural Validation of 2-but-3-enyl-2H-[1][2][3]triazole Metal Complexes
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of novel metal complexes is a cornerstone of innovation. In the realm of organometallic chemistry, particularly for complexes involving versatile ligands such as 2-but-3-enyl-2H-[1][2][3]triazole, a precise understanding of the three-dimensional atomic arrangement is paramount for rational catalyst design, predictable reactivity, and the development of novel therapeutic agents.
This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural validation of 2-but-3-enyl-2H-[1][2][3]triazole metal complexes, benchmarked against other widely-used analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from various methods.
While the focus is on the 2-but-3-enyl-2H-[1][2][3]triazole ligand, it is important to note that obtaining suitable single crystals for X-ray diffraction can be a significant bottleneck. Therefore, where direct crystallographic data for this specific ligand is not publicly available, we will draw upon established principles and data from closely related triazole-metal complexes to illustrate the generally applicable validation workflow. The principles of synthesis, characterization, and validation are directly transferable across this class of compounds.
The Indisputable Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[2] By mapping the electron density within a crystalline lattice, this technique provides a precise and absolute spatial arrangement of atoms, bond lengths, and bond angles.[2] This level of detail is crucial for:
Absolute Stereochemistry: Unambiguously resolving the absolute configuration of chiral centers.[2]
Conformational Analysis: Defining the preferred conformation of the complex in the solid state.[2]
Coordination Geometry: Precisely determining the coordination number and geometry around the metal center.
Intermolecular Interactions: Elucidating crystal packing and non-covalent interactions, such as hydrogen bonding, which influence the material's bulk properties.[2]
While other spectroscopic methods provide essential and complementary information, they do not offer the same definitive and direct insight into the solid-state structure as X-ray crystallography.[2][4]
A Comparative Analysis of Structural Elucidation Techniques
The comprehensive characterization of a novel 2-but-3-enyl-2H-[1][2][3]triazole metal complex relies on a synergistic approach, employing a suite of analytical techniques. The following table provides a comparative overview:
Technique
Information Provided
Strengths
Limitations
Single-Crystal X-ray Crystallography
Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, crystal packing.
Definitive and unambiguous structural determination.[2]
Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may differ from the solution-state.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms, solution-state structure, dynamic processes, ligand-metal interactions.
Provides detailed information about the structure and behavior in solution.
Does not provide a direct 3D structure; interpretation can be complex for paramagnetic complexes.[5]
Complements experimental data and provides insights into bonding and reactivity.[3]
Theoretical model that requires experimental validation.
Experimental Protocols
Synthesis of a Representative Triazole-Metal Complex
The synthesis of 2-but-3-enyl-2H-[1][2][3]triazole metal complexes typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent.
Step-by-Step Protocol:
Ligand Synthesis: The 2-but-3-enyl-2H-[1][2][3]triazole ligand can be synthesized via established methods for N2-substituted 1,2,3-triazoles.[6]
Complexation Reaction: In a representative procedure, a solution of the 2-but-3-enyl-2H-[1][2][3]triazole ligand in a suitable solvent (e.g., acetonitrile, methanol, or a mixture) is added dropwise to a stirred solution of the metal salt (e.g., a metal(II) nitrate or acetate) in the same solvent.[1]
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to a day to ensure complete complex formation.[1]
Isolation of the Complex: The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.[1]
X-ray Crystallographic Validation
The definitive structural confirmation of a newly synthesized 2-but-3-enyl-2H-[1][2][3]triazole metal complex is achieved through single-crystal X-ray diffraction.
Step-by-Step Protocol:
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a dilute solution of the complex, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex are common techniques for crystal growth.[1]
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is solved using computational methods to generate an initial electron density map, from which a preliminary structural model is built.[2] This model is then refined against the experimental data to obtain the final, accurate structure.[2]
Structure Validation: The final refined structure is validated using crystallographic metrics to ensure its quality and reliability. The structural data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the validation of 2-but-3-enyl-2H-[1][2][3]triazole metal complexes and the logical relationship between the different characterization techniques.
Caption: Experimental workflow for the synthesis and characterization of triazole metal complexes.
Caption: Interplay of analytical techniques for comprehensive structural elucidation.
References
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023). European Journal of Chemistry, 14(1), 155-164.
Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. (2025). BenchChem.
Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. (2025). Arabian Journal of Chemistry.
Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applic
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2018). Oriental Journal of Chemistry, 34(4).
Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal.
Comparison of NMR and X-ray crystallography. (n.d.).
Abdulameer, J. H., & Alias, M. F. (2022). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Baghdad Science Journal, 19(6), 1410-1422.
An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Deriv
Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. (2022). Molecules, 27(6), 1933.
Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. (2025). Journal of Molecular Modeling, 31(9), 253.
1,2,3-Triazoles. (n.d.). In Comprehensive Organic Chemistry II (Second Edition).
Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). (2022).
Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast. (2022). Semantic Scholar.
Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast. (2022). Baghdad Science Journal, 19(6(Suppl.)), 1410.
1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. (2016). Journal of Heterocyclic Chemistry, 53(1), 15-26.
Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces. (2021). International Journal of Molecular Sciences, 22(13), 7118.
A Comprehensive Guide to the Safe Disposal of 2-but-3-enyl-2H-triazole
A Comprehensive Guide to the Safe Disposal of 2-but-3-enyl-2H-[1][2][3]triazole This document provides a detailed, procedural guide for the safe and compliant disposal of 2-but-3-enyl-2H-[1][2][3]triazole. As a valued pr...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the Safe Disposal of 2-but-3-enyl-2H-[1][2][3]triazole
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-but-3-enyl-2H-[1][2][3]triazole. As a valued professional in research and drug development, your safety and the protection of our environment are paramount. This guide is structured to provide immediate, actionable information, grounded in established safety protocols for analogous chemical compounds.
Immediate Safety and Hazard Assessment
While specific toxicity data for 2-but-3-enyl-2H-[1][2][3]triazole is not available, the 1,2,3-triazole core is known to be a stable aromatic heterocycle. However, related triazole compounds exhibit a range of potential hazards. For instance, the parent compound, 1,2,3-triazole, is classified as a skin and eye irritant and may cause respiratory irritation.[4] Other substituted triazoles are considered harmful if swallowed and may have the potential for reproductive toxicity.[2] Therefore, it is prudent to handle 2-but-3-enyl-2H-[1][2][3]triazole with a high degree of caution.
Personal Protective Equipment (PPE) is mandatory for handling this compound.
Protection Type
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects against potential splashes and airborne particles.[1]
Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if aerosols are generated.
Prevents the inhalation of potentially harmful vapors or aerosols.[2]
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.[1]
Ventilate: Ensure the area is well-ventilated to disperse any vapors.[2]
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.[2][5]
Collection: Place all contaminated absorbent material and spilled substance into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[5]
Decontamination: Thoroughly clean the spill area with soap and water.[1]
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.[2]
Comprehensive Disposal Procedure
The disposal of 2-but-3-enyl-2H-[1][2][3]triazole and its containers must be managed as hazardous waste.[2][3][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
Waste Segregation: Do not mix 2-but-3-enyl-2H-[1][2][3]triazole waste with other waste streams. It should be segregated as a nitrogen-containing organic hazardous waste.[2]
Containerization: Collect waste in its original container if possible, or in a compatible, chemically resistant container that can be securely sealed.[6]
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-but-3-enyl-2H-[1][2][3]triazole," and any other identifiers required by your institution.[3]
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6]
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3] The likely final disposal method will be incineration at a permitted hazardous waste facility.[1]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper handling and disposal of 2-but-3-enyl-2H-[1][2][3]triazole.
Caption: Decision workflow for handling and disposal of 2-but-3-enyl-2H-[1][2][3]triazole.
References
Essential Guide to the Safe Disposal of 5-methyl-1,2,4-triazole-3,4-diamine and Related Triazole Compounds. (n.d.). Benchchem.
Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. (n.d.). Benchchem.
Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Navigating the Safe Disposal of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole: A Procedural Guide. (n.d.). Benchchem.
3-Amino-1,2,4-triazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
1,2,3-Triazole. (n.d.). Wikipedia. Retrieved from [Link]
2H-1,2,3-Triazole SDS. (n.d.). ECHEMI.
1H-1,2,3-Triazole. (n.d.). PubChem. Retrieved from [Link]
3-Amino-1H-1,2,4-triazole Safety Data Sheet. (2025, November 6). MilliporeSigma.